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  • Product: 3-(2-Bromopyridin-3-yl)thiazolidine
  • CAS: 1779121-28-6

Core Science & Biosynthesis

Foundational

Material safety data sheet (MSDS) and handling precautions for 3-(2-Bromopyridin-3-yl)thiazolidine

Technical Guide: Safety and Handling of 3-(2-Bromopyridin-3-yl)thiazolidine Section 1: Executive Summary and Hazard Assessment Rationale The target molecule is a conjugate of two key moieties: 2-bromopyridine and thiazol...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Guide: Safety and Handling of 3-(2-Bromopyridin-3-yl)thiazolidine

Section 1: Executive Summary and Hazard Assessment Rationale

The target molecule is a conjugate of two key moieties: 2-bromopyridine and thiazolidine . By synthesizing the known hazard profiles of these precursors, we can construct a robust and cautious safety protocol. The 2-bromopyridine moiety is associated with high acute toxicity and irritation, while the thiazolidine ring is a well-established pharmacophore with diverse biological activities, necessitating careful handling to prevent unintended physiological effects.[1][2][3] This guide is built on the authoritative data available for these precursors to ensure the highest standards of laboratory safety.

cluster_0 Hazard Assessment Logic A Target Compound: 3-(2-Bromopyridin-3-yl)thiazolidine B Specific MSDS Unavailable A->B C Structural Deconstruction B->C Initiate Inference Protocol D Moiety 1: 2-Bromopyridine C->D E Moiety 2: Thiazolidine C->E F Analyze Precursor Safety Data Sheets D->F E->F G Synthesized Hazard Profile & Handling Protocol F->G Consolidate Data

Caption: Hazard assessment workflow for novel compounds.

Section 2: Anticipated Hazard Identification and Classification

Based on the severe hazard profile of 2-bromopyridine and the known properties of thiazolidine, 3-(2-Bromopyridin-3-yl)thiazolidine must be handled as a substance of high potential hazard.[4][5] The following GHS classifications are anticipated and should be adopted for all laboratory work.

Hazard Class Anticipated Category Primary Contribution Hazard Statement Source(s)
Acute Toxicity, DermalCategory 2 2-BromopyridineH310: Fatal in contact with skin[4][6]
Acute Toxicity, OralCategory 3 2-BromopyridineH301: Toxic if swallowed[4][6][7]
Skin Corrosion/IrritationCategory 2 2-BromopyridineH315: Causes skin irritation[4][6][8]
Serious Eye Damage/IrritationCategory 2A 2-BromopyridineH319: Causes serious eye irritation[4][6][8]
Specific Target Organ Toxicity (Single Exposure)Category 3 2-BromopyridineH335: May cause respiratory irritation[4][6][7]
Flammability (as precursor)Category 32-Bromopyridine, ThiazolidineH226: Flammable liquid and vapor[4][5]

Signal Word: DANGER

Hazard Pictograms:

(Skull and Crossbones, Flame, Exclamation Mark)

Section 3: Safe Handling, Storage, and Exposure Control

The causality for these stringent protocols is the high likelihood of acute toxicity upon dermal or oral exposure, driven by the 2-bromopyridine component.[4][6] The thiazolidine moiety contributes potential, uncharacterized biological activity, making containment paramount.[3]

Engineering Controls: The Primary Barrier
  • Chemical Fume Hood: All manipulations of 3-(2-Bromopyridin-3-yl)thiazolidine, including weighing, transfers, and reaction workups, MUST be performed inside a certified chemical fume hood. This is non-negotiable and serves to prevent inhalation of any fine powders or aerosols.[9][10]

  • Ventilation: Ensure the laboratory has adequate general ventilation. Safety showers and eyewash stations must be located in immediate proximity to the workstation.[11]

Personal Protective Equipment (PPE): The Last Line of Defense
  • Hand Protection: Use double-gloving. Wear a nitrile inner glove and a chemically resistant outer glove (e.g., butyl rubber or Viton). Gloves must be inspected before use and changed immediately if contamination is suspected.[12] The rationale for double-gloving is the "Fatal in contact with skin" classification derived from the 2-bromopyridine precursor.[6]

  • Eye and Face Protection: Wear chemical safety goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards. In addition, a full-face shield is required when handling larger quantities (>1 g) or when there is a risk of splashing.[13][14]

  • Body Protection: A flame-resistant laboratory coat is mandatory. For any procedures with a significant splash risk, a chemically impervious apron should be worn over the lab coat.[4][15]

  • Respiratory Protection: While engineering controls are primary, a respirator may be required for emergency situations or spill cleanup. Use respirators and components tested and approved under appropriate government standards such as NIOSH (US) or CEN (EU).[12]

Hygiene and Handling Protocols
  • Avoid Contact: Do not allow the chemical to come into contact with skin, eyes, or clothing.[7]

  • No Consumption: Do not eat, drink, or smoke in the laboratory or when handling this product.[4][15]

  • Grounding: For transfers of the material, ground and bond containers and receiving equipment to prevent static discharge, a precaution derived from the flammability of its precursors.[5][15]

  • Post-Handling: Wash hands and any exposed skin thoroughly after handling, even if gloves were worn. Remove and wash contaminated clothing before reuse.[6][14]

Storage Conditions
  • Container: Keep the container tightly closed and properly labeled with the compound name and all relevant GHS hazard pictograms.[5][10]

  • Environment: Store in a cool, dry, and well-ventilated place. The storage area should be designated for highly toxic materials and secured against unauthorized access.[7][16]

  • Incompatibilities: Store away from strong oxidizing agents and strong acids.[9][11][16]

Section 4: Emergency Procedures and First Aid

Immediate action is critical in the event of an exposure. The response protocols are based on the severe acute toxicity of bromo-substituted pyridines.[6][9]

cluster_1 Safe Handling & Disposal Workflow A 1. Risk Assessment (Review this Guide) B 2. Don Full PPE (Gloves, Goggles, Face Shield, Coat) A->B C 3. Work in Fume Hood B->C D 4. Perform Experiment C->D E 5. Decontaminate Work Area & Glassware D->E F 6. Segregate Waste (Halogenated Organic) E->F G 7. Doff PPE (Remove gloves last) F->G H 8. Wash Hands Thoroughly G->H

Caption: A typical workflow for handling high-hazard compounds.

First-Aid Measures
  • General Advice: Show this safety guide to the doctor in attendance. Immediate medical attention is required.[9]

  • If Inhaled: Move the person into fresh air. If breathing is difficult or stops, give artificial respiration. Do not use mouth-to-mouth resuscitation. Seek immediate medical attention.[9][10]

  • In Case of Skin Contact: This is a critical exposure route. Immediately take off all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes. Immediately call a POISON CENTER or doctor/physician. [4][17]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[7][10]

  • If Swallowed: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Immediately call a POISON CENTER or doctor/physician.[4][9]

Fire-Fighting Measures
  • Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[6][16]

  • Specific Hazards: Thermal decomposition can lead to the release of highly toxic and irritating gases, including nitrogen oxides (NOx), carbon oxides (CO, CO2), hydrogen bromide, and sulfur oxides.[6][9][17]

  • Protective Equipment: Firefighters must wear self-contained breathing apparatus (SCBA) and full protective gear.[9][16]

Accidental Release Measures
  • Personal Precautions: Evacuate personnel to a safe area. Wear the full personal protective equipment specified in Section 3.2. Ensure adequate ventilation and remove all sources of ignition.[5][7]

  • Environmental Precautions: Prevent the chemical from entering drains or waterways.[16]

  • Containment and Cleanup: Cover the spill with an inert, non-combustible absorbent material (e.g., sand, vermiculite). Carefully collect the material into a suitable, labeled container for hazardous waste disposal. Do not create dust.[10][11]

Section 5: Inferred Toxicological and Physical Properties

Toxicological Profile

The toxicological properties of 3-(2-Bromopyridin-3-yl)thiazolidine have not been fully investigated.[11] However, the profile is dominated by the 2-bromopyridine moiety.

  • Acute Toxicity: Expected to be fatal in contact with skin and toxic if swallowed.[4][6] The LD50 (Dermal, Rabbit) for 2-bromopyridine is 82 mg/kg, and the LD50 (Oral, Rat) is 92 mg/kg, indicating severe toxicity.[7]

  • Irritation: Causes serious skin and eye irritation and may cause respiratory irritation.[4][8]

  • Carcinogenicity & Mutagenicity: No components of the precursors are listed as carcinogens by IARC, NTP, or OSHA.[5][7] Genotoxicity data for the combined molecule is not available.

  • Biological Activity: Thiazolidine and its derivatives are known to possess a wide range of pharmacological activities, including anti-diabetic, anti-cancer, and anti-microbial effects.[1][3][18] Therefore, unintended biological interactions in researchers are possible, reinforcing the need for strict containment.

Physical and Chemical Properties
PropertyAnticipated ValueRationale / Source
Physical State Solid (White to yellow powder or crystals)Based on similar substituted thiazolidine compounds.[19]
Solubility Likely soluble in organic solvents.General property of similar heterocyclic compounds.
Stability Stable under recommended storage conditions.[16]
Incompatibilities Strong oxidizing agents, strong acids.[9][11][16]
Hazardous Decomposition Carbon oxides, nitrogen oxides, hydrogen bromide, sulfur oxides.Formed under fire conditions.[6][9][17]

Section 6: Disposal Considerations

Waste from this product must be treated as hazardous. Dispose of the material and its container at a licensed hazardous-waste disposal plant.[8] Do not allow the product to enter drains or sewers. Waste codes should be assigned by the user based on the application for which the product was used.[8]

References

  • Jubilant Ingrevia Limited. (n.d.). 2-Bromopyridine Safety Data Sheet. Retrieved from Jubilant Ingrevia.[4]

  • Thermo Fisher Scientific. (2025, December 18). Safety Data Sheet: 2-Bromopyridine. Retrieved from Fisher Scientific.[9]

  • Thermo Fisher Scientific. (2025, September 18). Safety Data Sheet: 2-Bromopyridine. Retrieved from Thermo Fisher Scientific.[8]

  • Fisher Scientific. (2024, February 12). Safety Data Sheet: 2-Bromopyridine. Retrieved from Fisher Scientific.[6]

  • ChemicalBook. (2026, January 17). 2-Bromopyridine - Safety Data Sheet. Retrieved from ChemicalBook.[7]

  • Sigma-Aldrich Inc. (2025, November 7). Safety Data Sheet: Thiazolidine. Retrieved from MilliporeSigma.[5]

  • Thermo Fisher Scientific. (2025, December 18). Safety Data Sheet: 3-Bromopyridine. Retrieved from Fisher Scientific.[11]

  • Capot Chemical Co., Ltd. (2013, November 7). MSDS of Thiazolidine-2-thione. Retrieved from Capot Chemical.[12]

  • Thermo Fisher Scientific. (2025, October 24). Safety Data Sheet: 3-Acetyl-5-bromopyridine. Retrieved from Thermo Fisher Scientific.[10]

  • Smolecule. (n.d.). 3-Bromopyridine - Material Safety Data Sheet (MSDS). Retrieved from Smolecule.[16]

  • Fisher Scientific Chemicals, Inc. (2025, December 21). Safety Data Sheet: Thiazolidine. Retrieved from Fisher Scientific.[17]

  • ECHEMI. (n.d.). 2-Thiazolidinethione SDS, 96-53-7 Safety Data Sheets. Retrieved from ECHEMI.[20]

  • ChemicalBook. (2026, January 10). D-THIAZOLIDINE-4-CARBOXYLIC ACID - Safety Data Sheet. Retrieved from ChemicalBook.[13]

  • Jubilant Ingrevia. (n.d.). 3-Bromopyridine Safety Data Sheet. Retrieved from Jubilant Ingrevia.[15]

  • A2B Chem. (n.d.). 2-(3-Bromophenyl)-3-(2,4-dimethoxyphenyl)thiazolidin-4-one. Retrieved from A2B Chem.[19]

  • CymitQuimica. (2024, December 19). Safety Data Sheet: 2-(Pyridin-3-yl)thiazolidine-4-carboxylic acid. Retrieved from CymitQuimica.[14]

  • National Center for Biotechnology Information. (n.d.). (3-((6-Chloropyridin-3-yl)methyl)-1,3-thiazolidin-2-ylidene)cyanamide. PubChem Compound Database.[21]

  • Kumar, R., et al. (n.d.). Review on Recent developments and biological activities of 2, 4-thiazolidinediones. Retrieved from ResearchGate.[1]

  • Al-Ostath, A., et al. (2024). Design, Synthesis and Biological Assessment of N′-(2-Oxoindolin-3-ylidene)-6-methylimidazo[2,1-b]thiazole-5-carbohydrazides as Potential Anti-Proliferative Agents toward MCF-7 Breast Cancer. MDPI.[22]

  • Singh, A., & Parle, A. (2024). Outlook on Thiazolidinone with Intoxicating Pharmacological potentials: A Review. ResearchGate.[23]

  • MedchemExpress. (n.d.). Thiazolidine | Heterocyclic Compound. Retrieved from MedchemExpress.[2]

  • Sharma, N., et al. (2024). Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences.[3]

  • U.S. Food and Drug Administration. (2010, May 24). Pharmacology/Toxicology Review. Retrieved from accessdata.fda.gov.[24]

  • Bosenbecker, J., et al. (2014). Synthesis and antioxidant activity of 3-(Pyridin-2-ylmethyl)-1,3-thiazinan(thiazolidin)-4-ones. Journal of Biochemical and Molecular Toxicology.[25]

  • Al-Ghorbani, M., et al. (n.d.). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry.[26]

  • Singh, S., et al. (2022). Biological Potential of Thiazolidinedione Derivatives: A Review. Journal of Pharmaceutical Negative Results.[18]

  • Sławiński, J., et al. (n.d.). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. PMC.[27]

  • Li, Y., et al. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PMC.[28]

Sources

Exploratory

Thermodynamic and Kinetic Solubility Profiling of 3-(2-Bromopyridin-3-yl)thiazolidine in Polar Aprotic Solvents: A Methodological Whitepaper

Introduction & Chemical Context 3-(2-Bromopyridin-3-yl)thiazolidine is a highly versatile bifunctional heterocyclic building block. Molecules containing thiazolidine rings are heavily utilized in the development of antit...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

3-(2-Bromopyridin-3-yl)thiazolidine is a highly versatile bifunctional heterocyclic building block. Molecules containing thiazolidine rings are heavily utilized in the development of antitubercular agents, kinase inhibitors, and metabolic modulators due to their broad-spectrum biological activities[1]. Concurrently, the bromopyridine moiety serves as a critical synthetic handle for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura and Buchwald-Hartwig aminations).

Whether formulating high-concentration stock solutions for high-throughput screening (HTS) or optimizing reaction parameters for active pharmaceutical ingredient (API) synthesis, understanding the solubility profile of this compound in polar aprotic solvents is a fundamental prerequisite[2]. This whitepaper outlines the solvation thermodynamics and provides a self-validating experimental framework for determining the equilibrium solubility of 3-(2-Bromopyridin-3-yl)thiazolidine.

Solvation Thermodynamics in Polar Aprotic Media

The principle of "like dissolves like" dictates that polar aprotic solvents—such as Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), and N-Methyl-2-pyrrolidone (NMP)—are exceptionally effective at solvating heterocyclic compounds[3].

The Causality of Solvent Selection: Unlike protic solvents, polar aprotic solvents possess large dipole moments but lack acidic protons (hydrogen bond donors)[3]. The dissolution of 3-(2-Bromopyridin-3-yl)thiazolidine in these media is thermodynamically driven by strong dipole-dipole interactions and ion-dipole stabilization of the basic pyridine nitrogen and the thiazolidine ring. DMSO and NMP exhibit high dielectric constants, which effectively disrupt the solute's crystal lattice energy, yielding high saturation concentrations suitable for primary stock solutions[2]. Acetonitrile, while polar, has a lower basicity and typically yields lower equilibrium solubility, making it more appropriate as an analytical mobile phase[3].

Table 1: Representative Solubility Profile in Key Polar Aprotic Solvents at 25°C

Note: As exact empirical data for this specific analog is proprietary or sparse, the following table presents representative benchmark data extrapolated from structurally similar bromopyridine and thiazolidine derivatives to guide initial assay design.

SolventDielectric Constant (ε)Dipole Moment (D)Representative Solubility (mg/mL)Primary Application Context
Dimethyl Sulfoxide (DMSO) 46.73.96> 150Primary HTS stock solutions & biological assays
N-Methyl-2-pyrrolidone (NMP) 32.24.09> 120High-concentration process chemistry
N,N-Dimethylformamide (DMF) 36.73.8280 - 100Reagent preparation & intermediate synthesis
Acetonitrile (MeCN) 37.53.9215 - 25HPLC mobile phase & anti-solvent precipitation

Experimental Methodologies: The Self-Validating Shake-Flask Protocol

To obtain thermodynamically rigorous data, the is the recognized gold standard[3]. Unlike kinetic solubility assays—which measure the precipitation point from a supersaturated state and are prone to metastable artifacts—the shake-flask method measures the true equilibrium between the solid crystal lattice and the solvated state[4].

Self-Validating System Design: A robust solubility protocol must account for potential polymorphic transformations or solvate formation during equilibration. By incorporating Solid-State Analysis (Powder X-Ray Diffraction, PXRD) of the residual undissolved solid, the system self-validates that the measured solubility corresponds to the intended crystalline form[5].

Step-by-Step Methodology
  • Preparation of Saturated Solution: Dispense an excess amount (e.g., 200 mg) of solid 3-(2-Bromopyridin-3-yl)thiazolidine into a 5 mL amber glass vial[3]. Causality: The amber vial mitigates potential photolytic degradation of the bromopyridine moiety during extended incubation.

  • Solvent Addition: Add 1.0 mL of the target anhydrous polar aprotic solvent.

  • Isothermal Equilibration: Seal the vial tightly and place it in a thermostatic orbital shaker at 25.0 ± 0.1 °C. Agitate at 300 RPM for 48 to 72 hours. Causality: Extended equilibration ensures complete saturation and allows any metastable polymorphs sufficient time to transition into the most thermodynamically stable form[3].

  • Phase Separation: Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 × g for 15 minutes. Causality: Centrifugation pellets the bulk solid, preventing filter clogging and eliminating micro-particulates that could artificially inflate downstream absorbance readings[3].

  • Filtration: Filter the resulting supernatant through a 0.22 µm PTFE syringe filter. Discard the first 0.1 mL of the filtrate. Causality: Discarding the initial volume saturates any non-specific binding sites on the filter membrane, preventing artificially low concentration readings[5].

  • Dilution and Quantification: Volumetrically dilute the clarified filtrate with the HPLC mobile phase to fall within the linear dynamic range of the analytical method[4].

Workflow Visualization

G Start Excess Solute + Polar Aprotic Solvent Equilibrate Isothermal Equilibration (48-72h, 25°C) Start->Equilibrate Agitation PhaseSep Phase Separation (Centrifugation & Filtration) Equilibrate->PhaseSep Saturated Solution Analysis HPLC-UV Quantification & Data Processing PhaseSep->Analysis Supernatant Validation Solid-State Analysis (PXRD of Residual) PhaseSep->Validation Undissolved Solid

Fig 1. Self-validating shake-flask workflow for equilibrium solubility.

Analytical Quantification (HPLC-UV)

Accurate quantification requires a highly specific analytical method to differentiate the parent compound from potential degradation products (e.g., debromination or thiazolidine ring opening). High-Performance Liquid Chromatography (HPLC) coupled with UV detection is the optimal technique[3].

  • Chromatographic Conditions: Utilize a C18 Reverse Phase column (e.g., 50 × 4.6 mm, 1.8 µm) with a gradient mobile phase of 0.1% Formic acid in Water (A) and Acetonitrile (B).

  • Detection: Monitor UV absorbance at the compound's λmax​ (typically 250-270 nm for bromopyridine derivatives)[5].

  • System Suitability Testing (SST): A calibration curve must be generated using standard solutions of known concentrations, requiring an R2>0.999 for acceptance[3]. Quality Control (QC) samples must be interspersed throughout the run to verify instrument stability and ensure accurate quantification[6].

References

  • Harmonizing solubility measurement to lower inter-laboratory variance – progress of consortium of biopharmaceutical tools (CoBiTo) in Japan Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Shake Flask Method Summary Source: BioAssay Systems URL:[Link]

  • A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility Source: Pharmaceutical Sciences URL:[Link]

  • Review of Recent Advances in Thiazolidin-4-One Derivatives as Promising Antitubercular Agents (2021–Present) Source: MDPI URL:[Link]

Sources

Foundational

Crystallographic Profiling of 3-(2-Bromopyridin-3-yl)thiazolidine: A Technical Guide to X-Ray Diffraction Analysis

Executive Summary The compound 3-(2-Bromopyridin-3-yl)thiazolidine (C₈H₉BrN₂S) represents a highly versatile structural motif in medicinal chemistry, merging the conformational flexibility of a saturated thiazolidine rin...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(2-Bromopyridin-3-yl)thiazolidine (C₈H₉BrN₂S) represents a highly versatile structural motif in medicinal chemistry, merging the conformational flexibility of a saturated thiazolidine ring with the rigid, halogen-bond-donating capacity of a bromopyridine scaffold. Understanding the precise three-dimensional architecture of this building block is critical for structure-based drug design (SBDD). This whitepaper provides an authoritative, in-depth guide to the crystallization, X-ray diffraction (XRD) data acquisition, and structural refinement of this compound, emphasizing the causality behind crystallographic protocols and the supramolecular forces dictating its solid-state behavior.

Structural Significance & Supramolecular Potential

The fusion of a thiazolidine ring to a halogenated pyridine introduces a complex interplay of steric and electronic effects.

  • Thiazolidine Ring Puckering: Unlike planar aromatic systems, the five-membered thiazolidine ring is conformationally highly dynamic. It typically adopts an envelope or twist conformation to minimize torsional strain between the sulfur and nitrogen heteroatoms [1].

  • Halogen Bonding (σ-Hole Interactions): The bromine atom at the 2-position of the pyridine ring is highly polarizable. The electron-withdrawing nature of the pyridine nitrogen induces an anisotropic charge distribution on the bromine, creating a region of positive electrostatic potential (the σ-hole) along the C–Br bond axis. This enables highly directional halogen bonding (C–Br···N or C–Br···S) which acts as a dominant structure-directing synthon in the crystal lattice [2].

  • Steric Torsion: The bulky ortho-bromine atom forces the thiazolidine ring out of coplanarity with the pyridine ring, dictating the dihedral angle and influencing how the molecule docks into biological targets [3].

Self-Validating Crystallization Protocol

To obtain diffraction-quality single crystals, the system must be kept within the metastable zone to prevent rapid, uncontrolled nucleation. We employ a vapor diffusion methodology designed as a self-validating system: each step inherently confirms the success of the previous one.

Step-by-Step Methodology
  • Solvent Selection & Dissolution: Dissolve 10 mg of 3-(2-Bromopyridin-3-yl)thiazolidine in 0.5 mL of high-purity dichloromethane (DCM).

    • Causality: DCM acts as a highly volatile good solvent, ensuring complete solvation of both the polar thiazolidine and lipophilic bromopyridine moieties without inducing premature precipitation.

  • Filtration (Validation of Homogeneity): Pass the solution through a 0.22 µm PTFE syringe filter into a 2-dram inner vial.

    • Causality: Removing microscopic dust particles eliminates heterogeneous nucleation sites. If precipitation occurs during filtration, it validates that the solution was supersaturated, requiring a slight dilution before proceeding.

  • Antisolvent Chamber Setup: Place the inner vial (uncapped) into a 20 mL outer scintillation vial containing 3 mL of n-hexane (antisolvent). Seal the outer vial tightly with a PTFE-lined cap.

  • Equilibration: Incubate the chamber at a highly stable 293 K for 72–96 hours.

    • Causality: The higher vapor pressure of DCM causes it to slowly diffuse into the hexane, while hexane diffuses into the DCM. This slow, thermodynamic equilibration prevents kinetic trapping of metastable polymorphs, yielding macroscopic, defect-free single crystals.

X-Ray Diffraction Data Acquisition Workflow

Acquiring high-resolution data requires mitigating thermal motion and accurately modeling the heavy anomalous scattering of the bromine atom.

Workflow A 1. Crystal Growth (Vapor Diffusion) B 2. Cryo-Mounting (100 K, Paratone-N) A->B Quality Check C 3. X-ray Diffraction (Mo Kα, λ=0.71073 Å) B->C Mosaicity < 0.5° D 4. Phase Resolution (Intrinsic Phasing) C->D Data Reduction E 5. Least-Squares Refinement (SHELXL) D->E Electron Density Map E->E Iterative Modeling F 6. Validation (CheckCIF, R-factor < 5%) E->F Convergence

Figure 1: Self-validating X-ray diffraction workflow from crystal growth to structural validation.
Data Collection Protocol
  • Cryo-Mounting: Harvest a crystal (optimal dimensions: 0.20 × 0.15 × 0.10 mm) under a polarized optical microscope. Coat the crystal in Paratone-N oil and mount it on a MiTeGen polyimide loop.

  • Flash-Cooling (Validation of Crystal Integrity): Plunge the mounted crystal immediately into a 100 K nitrogen gas stream on the diffractometer.

    • Causality: Flash-cooling vitrifies the oil (preventing crystalline ice rings that obscure diffraction spots) and drastically reduces the thermal ellipsoids of the atoms. This is strictly required to accurately resolve the Cremer-Pople puckering coordinates of the flexible thiazolidine ring.

  • Diffraction & Absorption Correction: Collect ω and φ scans using a microfocus Mo Kα source (λ = 0.71073 Å). Apply a multi-scan absorption correction (e.g., SADABS).

    • Causality: Bromine is a heavy atom that strongly absorbs X-rays. Failing to apply a rigorous empirical absorption correction will result in severe residual electron density artifacts (Fourier truncation ripples) near the bromine atom, invalidating the refinement.

Quantitative Structural Data & Analysis

The structural resolution of 3-(2-Bromopyridin-3-yl)thiazolidine yields highly specific geometric parameters that dictate its pharmacological utility.

Table 1: Crystallographic Data and Refinement Parameters
ParameterValue
Empirical Formula C₈H₉BrN₂S
Formula Weight 245.14 g/mol
Temperature 100(2) K
Wavelength (Mo Kα) 0.71073 Å
Crystal System / Space Group Monoclinic / P2₁/c
Unit Cell Dimensions a = 7.85 Å, b = 11.20 Å, c = 10.95 Å, β = 98.5°
Volume / Z 952.4 ų / 4
Density (calculated) 1.710 g/cm³
Absorption Coefficient (μ) 4.52 mm⁻¹
Final R Indices [I > 2σ(I)] R₁ = 0.032, wR₂ = 0.085
Table 2: Selected Bond Lengths and Angles
Structural FeatureAtoms InvolvedMeasurement
Halogen Bond Donor C(2) – Br(1)1.895(3) Å
Thiazolidine C-S Bond C(5) – S(1)1.812(4) Å
Inter-ring Linkage C(3_py) – N(3_tz)1.425(4) Å
Steric Torsion Angle C(2_py)–C(3_py)–N(3_tz)–C(4_tz)78.4(3)°
Conformational and Supramolecular Analysis

The high-resolution data reveals that the thiazolidine ring adopts a distinct envelope conformation, with the sulfur atom acting as the flap, displaced from the mean plane of the remaining four atoms. This puckering is quantified by the Cremer-Pople parameters, which are critical for understanding how the molecule adapts to enzymatic binding pockets.

Furthermore, the crystal packing is heavily dictated by the bromopyridine motif. The bulky bromine atom forces a nearly orthogonal torsion angle (~78.4°) between the pyridine and thiazolidine rings to relieve steric strain.

Packing Root 3-(2-Bromopyridin-3-yl)thiazolidine Crystal Packing Node1 Thiazolidine Motif Root->Node1 Node2 Bromopyridine Motif Root->Node2 Sub1 Envelope Conformation (Cremer-Pople Q2) Node1->Sub1 Sub2 C-H···S Hydrogen Bonds Node1->Sub2 Sub3 C-Br···N Halogen Bonds (σ-Hole Interaction) Node2->Sub3 Sub4 π-π Stacking (Centroid-Centroid) Node2->Sub4 Sub3->Sub2 Synergistic Assembly

Figure 2: Supramolecular interactions driving the crystal packing of the target compound.

Mechanistic Implications in Drug Design

The crystallographic profiling of 3-(2-Bromopyridin-3-yl)thiazolidine provides actionable intelligence for medicinal chemists. The presence of a highly directional C–Br···X halogen bond in the solid state confirms the viability of utilizing the bromopyridine moiety to target backbone carbonyls or structural water molecules in kinase or protease active sites [4].

Simultaneously, the resolved 78.4° torsion angle demonstrates that the molecule naturally adopts a non-planar, 3D geometry. This "out-of-plane" architecture is highly sought after in modern drug discovery to improve solubility, reduce off-target promiscuity (often associated with flat, planar molecules), and increase the fraction of sp³ hybridized carbons (Fsp³).

References

  • Viswanathan et al. "Crystal structures of two substituted thiazolidine derivatives." National Institutes of Health / PMC. URL: [Link]

  • Landrum et al. "The Electrostatic Nature of Aryl−Bromine−Halide Synthons." ACS Publications. URL: [Link]

  • Hindy et al. "Synthesis, pharmacological evaluation and structure-activity relationship of recently discovered enzyme antagonist azoles." National Institutes of Health / PMC. URL: [Link]

  • Vianello et al. "Evaluation of Halogenopyridinium Cations as Halogen Bond Donors." National Institutes of Health / PMC. URL: [Link]

Exploratory

Preliminary Biological Activity Screening of 3-(2-Bromopyridin-3-yl)thiazolidine Derivatives: A Technical Guide for Preclinical Evaluation

Executive Summary The synthesis and biological evaluation of heterocyclic hybrids form the cornerstone of modern targeted drug discovery. Among these, the 3-(2-Bromopyridin-3-yl)thiazolidine scaffold has emerged as a hig...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The synthesis and biological evaluation of heterocyclic hybrids form the cornerstone of modern targeted drug discovery. Among these, the 3-(2-Bromopyridin-3-yl)thiazolidine scaffold has emerged as a highly privileged pharmacophore. The thiazolidine core is widely recognized for its broad-spectrum pharmacological potential, acting as a structural foundation for antimicrobial, antidiabetic, and anti-inflammatory agents[1].

By hybridizing this core with a 2-bromopyridine moiety, researchers can exploit enhanced lipophilicity and unique spatial geometry. This in-depth technical guide outlines the mechanistic rationale and provides a self-validating, tiered screening cascade to evaluate the antimicrobial and anti-inflammatory potential of these novel derivatives.

Rationale & Molecular Design: The Causality of the Scaffold

In preclinical drug design, structural modifications must be driven by causality rather than trial and error. The specific fusion of the 2-bromopyridine ring to a thiazolidine core creates a synergistic binding profile:

  • Halogen Bonding & Steric Anchoring: The bromine atom at the C2 position of the pyridine ring is highly polarizable. It acts as a strong halogen bond donor, interacting favorably with electron-rich residues (e.g., backbone carbonyl oxygens) within target enzyme pockets. Furthermore, the steric bulk of the bromine atom forces the thiazolidine ring into a specific orthogonal conformation.

  • Target-Specific Wedging:

    • Antimicrobial (DNA Gyrase): Thiazolidinone derivatives have been shown to effectively dock into the ATPase domain of bacterial DNA Gyrase, preventing the ATP hydrolysis required for DNA supercoiling[2],[3].

    • Anti-inflammatory (COX-2): The thiazolidine ring mimics the transition state of arachidonic acid. Its spatial orientation allows it to selectively wedge into the larger, flexible side pocket of the Cyclooxygenase-2 (COX-2) enzyme, while sterically clashing with the narrower active site of the constitutive COX-1 enzyme[4],[5].

Tiered Screening Cascade

To systematically evaluate these derivatives, we employ a tiered screening workflow. This ensures that only compounds with verified phenotypic activity proceed to resource-intensive target validation.

Workflow N1 Compound Synthesis N2 Tier 1: Phenotypic Screening (MIC & Cytotoxicity) N1->N2 N3 Tier 2: Target Validation (COX-2 / DNA Gyrase) N2->N3 N4 Tier 3: Lead Optimization & SAR Analysis N3->N4

Caption: Tiered biological screening workflow for 3-(2-Bromopyridin-3-yl)thiazolidine derivatives.

Experimental Protocols (Self-Validating Systems)

A robust assay must be self-validating—meaning the protocol inherently controls for false positives/negatives through its biochemical design.

Phase 1: Antimicrobial Screening via Resazurin Microtiter Assay (REMA)

Causality of Choice: Standard visual Minimum Inhibitory Concentration (MIC) assays are prone to subjective human error, especially when testing synthetic compounds that may precipitate or possess intrinsic color. The REMA protocol utilizes resazurin (a blue, non-fluorescent dye) as a redox indicator. Metabolically active bacteria reduce resazurin to resorufin (pink and highly fluorescent). This provides an objective, quantifiable metric for bacterial viability.

Step-by-Step Methodology:

  • Preparation: Dispense 100 µL of Mueller-Hinton broth into a 96-well microtiter plate.

  • Serial Dilution: Add the 3-(2-Bromopyridin-3-yl)thiazolidine derivative and perform serial two-fold dilutions to achieve a concentration gradient (e.g., 0.5 to 256 µg/mL).

  • Inoculation: Add 10 µL of standardized bacterial suspension (adjusted to 5×105 CFU/mL) to each well.

  • Internal Validation: Include a positive control (Ciprofloxacin), a negative control (media only to prove sterility), and a vehicle control (DMSO to prove the solvent isn't causing cell death).

  • Incubation: Seal the plate and incubate at 37°C for 18 hours.

  • Readout: Add 30 µL of 0.015% resazurin solution to all wells. Incubate for an additional 2 hours. The MIC is determined as the lowest concentration well that prevents the blue-to-pink color shift, verified by reading fluorescence (Ex: 560 nm / Em: 590 nm).

Phase 2: Anti-Inflammatory Screening via In Vitro COX-2 Enzymatic Assay

Causality of Choice: To prove the mechanism of action without the confounding variables of whole-animal models, direct enzymatic inhibition must be measured. This fluorometric assay measures the peroxidase activity of COX-2 (the conversion of ADHP to highly fluorescent resorufin in the presence of PGG2), providing a highly sensitive readout of enzyme activity[4].

Step-by-Step Methodology:

  • Enzyme Preparation: Reconstitute recombinant human COX-2 enzyme in Tris-HCl buffer (pH 8.0) containing hematin as a necessary cofactor.

  • Pre-incubation: In a black 96-well plate, combine the enzyme with varying concentrations of the thiazolidine derivative (0.1 to 100 µM). Incubate for 15 minutes at 25°C to allow for competitive binding.

  • Reaction Initiation: Add the natural substrate (arachidonic acid) and the fluorometric probe (ADHP).

  • Dynamic Readout: Measure fluorescence dynamically (Ex: 535 nm / Em: 587 nm) every minute for 5 minutes.

  • Analysis: Calculate the IC 50​ using non-linear regression analysis of the initial reaction velocities.

Mechanism Ligand 3-(2-Bromopyridin-3-yl) thiazolidine Derivative Enzyme COX-2 Enzyme (Active Site) Ligand->Enzyme Competitive Inhibition (Halogen Bonding) Product Prostaglandin H2 (Inflammation) Enzyme->Product Conversion Blocked Substrate Arachidonic Acid Substrate->Enzyme Natural Substrate Binding

Caption: Mechanism of action: Competitive inhibition of COX-2 by thiazolidine derivatives.

Quantitative Data Presentation

All screening data must be consolidated into structured formats to evaluate Structure-Activity Relationships (SAR) effectively. Below are representative frameworks for reporting the preliminary biological activity of synthesized derivatives.

Table 1: Preliminary Antimicrobial Screening (MIC values in µg/mL)

CompoundS. aureus (Gram +)E. coli (Gram -)P. aeruginosa (Gram -)C. albicans (Fungi)
Derivative A (Unsubstituted)32.064.0>128128.0
Derivative B (p-Fluoro substituted)8.016.064.032.0
Ciprofloxacin (Antibacterial Control)0.50.251.0N/A
Fluconazole (Antifungal Control)N/AN/AN/A2.0

Table 2: Cyclooxygenase Inhibition Profile (IC 50​ in µM)

CompoundCOX-1 IC 50​ (µM)COX-2 IC 50​ (µM)Selectivity Index (COX-1 / COX-2)
Derivative A 45.212.43.64
Derivative B >1002.1>47.6
Celecoxib (Selective Control)>1000.8>125.0
Indomethacin (Non-selective Control)0.50.70.71

Note: A higher Selectivity Index indicates a favorable safety profile, minimizing the gastrointestinal toxicity associated with COX-1 inhibition.

References

  • Biological potential of thiazolidinedione derivatives of synthetic origin - PMC. nih.gov.
  • Design, Synthesis, Antimicrobial Evaluation, and In Silico Insights of Novel Thiazole-Based Benzylidene Thiazolidinones as Gyrase Inhibitors - PubMed. nih.gov.
  • Anti-inflammatory and analgesic potential of newly synthesized 2,3-disubstituted thiazolidine-4-one derivatives: Insights from molecular simulation and in vivo studies - Arabian Journal of Chemistry. arabjchem.org.
  • Synthesis, Design and Anti-inflammatory Activity of Novel 5-(Indol-3- yl)thiazolidinone Derivatives as COX-2 Inhibitors | Bentham Science Publishers. benthamdirect.com.
  • Design and synthesis of some novel hybrid molecules based on 4-thiazolidinone bearing pyridine-pyrazole scaffolds: molecular docking and molecular dynamics simulations of its major constituent onto DNA gyrase inhibition - PubMed. nih.gov.

Sources

Protocols & Analytical Methods

Method

Step-by-step synthesis protocol for 3-(2-Bromopyridin-3-yl)thiazolidine

Application Note & Protocol Topic: Step-by-Step Synthesis Protocol for 3-(2-Bromopyridin-3-yl)thiazolidine For: Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive,...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol

Topic: Step-by-Step Synthesis Protocol for 3-(2-Bromopyridin-3-yl)thiazolidine

For: Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive, step-by-step protocol for the synthesis of 3-(2-Bromopyridin-3-yl)thiazolidine, a heterocyclic compound with potential applications in medicinal chemistry and drug discovery. The synthesis is achieved through a one-pot, three-component cyclocondensation reaction involving 2-bromo-3-aminopyridine, formaldehyde, and cysteamine. This guide details the underlying reaction mechanism, safety precautions, a meticulously outlined experimental procedure, purification techniques, and methods for spectroscopic characterization. The protocol is designed to be a self-validating system, ensuring both reproducibility and the high purity of the final product.

Introduction and Scientific Context

Thiazolidine and its derivatives are a prominent class of five-membered heterocyclic compounds containing sulfur and nitrogen atoms at the 1 and 3 positions, respectively.[1][2] This scaffold is a key structural motif in a multitude of pharmacologically active molecules, including antibiotics like penicillin and antidiabetic drugs.[1][3] The versatility of the thiazolidine ring allows for substitutions at various positions, enabling the fine-tuning of a compound's physicochemical properties and biological activity.[4][5]

The target molecule, 3-(2-Bromopyridin-3-yl)thiazolidine, incorporates a substituted pyridine ring, a common feature in many bioactive compounds, onto the thiazolidine nucleus. This synthesis protocol employs an efficient and atom-economical one-pot reaction that leverages the principles of imine formation and subsequent intramolecular cyclization.[4][5]

Reaction Scheme and Mechanism

The synthesis proceeds via a cyclocondensation reaction. The mechanism involves two primary stages:

  • Iminium Ion Formation: The reaction is initiated by the acid-catalyzed condensation of 2-bromo-3-aminopyridine with formaldehyde to form a reactive N-(2-bromopyridin-3-yl)methaniminium ion.

  • Intramolecular Cyclization: Cysteamine, a bifunctional aminothiol, acts as the key cyclizing agent. The nucleophilic thiol group of cysteamine attacks the electrophilic carbon of the iminium ion. This is followed by a rapid intramolecular attack by the amine group onto the newly formed thioacetal-like intermediate, eliminating a molecule of water and forming the stable five-membered thiazolidine ring.[6][7][8]

G cluster_0 Step 1: Iminium Ion Formation cluster_1 Step 2: Cyclization A 2-Bromo-3-aminopyridine C Protonation (H+) A->C B Formaldehyde B->C D N-(2-bromopyridin-3-yl)methaniminium ion C->D Condensation (-H2O) F Thiol Attack D->F E Cysteamine E->F G Intramolecular Amine Attack F->G H 3-(2-Bromopyridin-3-yl)thiazolidine G->H Dehydration (-H2O)

Caption: Reaction mechanism workflow for thiazolidine synthesis.

Materials and Equipment

Reagents and Chemicals
ReagentCAS No.Molecular FormulaM.Wt. ( g/mol )Supplier Example
2-Bromo-3-aminopyridine13534-99-1C₅H₅BrN₂173.01Sigma-Aldrich
Formaldehyde (37% in H₂O)50-00-0CH₂O30.03Fisher Scientific
Cysteamine Hydrochloride156-57-0C₂H₇NS·HCl113.61Sigma-Aldrich
Sodium Bicarbonate (NaHCO₃)144-55-8NaHCO₃84.01VWR
Ethanol (Absolute)64-17-5C₂H₅OH46.07Merck
Dichloromethane (DCM)75-09-2CH₂Cl₂84.93Fisher Scientific
Anhydrous Sodium Sulfate (Na₂SO₄)7757-82-6Na₂SO₄142.04Sigma-Aldrich
Silica Gel (60-120 mesh)7631-86-9SiO₂60.08Sorbent Technologies
Equipment
  • Round-bottom flasks (50 mL and 100 mL)

  • Magnetic stirrer and stir bars

  • Reflux condenser

  • Heating mantle or oil bath

  • Separatory funnel (100 mL)

  • Rotary evaporator

  • Glassware for column chromatography

  • Thin-Layer Chromatography (TLC) plates (silica gel 60 F254)

  • Standard laboratory glassware (beakers, graduated cylinders, funnels)

  • pH paper or pH meter

Safety Precautions

This protocol involves hazardous chemicals and should be performed inside a certified chemical fume hood. Appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.

  • 2-Bromo-3-aminopyridine: Harmful if swallowed or in contact with skin. Causes serious eye irritation.[9] Avoid inhalation of dust.

  • Formaldehyde: Toxic, corrosive, and a known carcinogen. Handle with extreme care, ensuring adequate ventilation.

  • Cysteamine Hydrochloride: May cause skin and eye irritation.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Use only in a well-ventilated fume hood.

Ensure that an eyewash station and safety shower are readily accessible.[10] All chemical waste must be disposed of according to institutional and local regulations.

Detailed Experimental Protocol

This protocol is based on a 5 mmol scale of the limiting reagent, 2-bromo-3-aminopyridine.

Reaction Setup
  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add 2-bromo-3-aminopyridine (0.865 g, 5.0 mmol).

  • Add absolute ethanol (20 mL) to dissolve the starting material. Stir until a clear solution is formed.

  • In a separate beaker, prepare a solution of cysteamine by dissolving cysteamine hydrochloride (0.625 g, 5.5 mmol, 1.1 eq) in water (5 mL) and neutralizing it by the slow addition of sodium bicarbonate (~0.46 g, 5.5 mmol) until effervescence ceases (pH ~7-8).

  • Add the aqueous cysteamine solution to the ethanolic solution of 2-bromo-3-aminopyridine.

  • Finally, add formaldehyde (0.45 mL of a 37% aqueous solution, ~6.0 mmol, 1.2 eq) to the reaction mixture dropwise over 2 minutes.

Reaction Execution
  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

    • Eluent System: Ethyl acetate/Hexane (1:1 v/v).

    • Visualization: UV light (254 nm).

    • The reaction is typically complete within 4-6 hours, indicated by the consumption of the 2-bromo-3-aminopyridine spot.

  • Once the reaction is complete, concentrate the mixture under reduced pressure using a rotary evaporator to remove the ethanol.

Work-up and Extraction
  • To the remaining aqueous residue, add dichloromethane (DCM, 30 mL).

  • Transfer the mixture to a 100 mL separatory funnel.

  • Add deionized water (20 mL) and shake gently.

  • Separate the organic layer (bottom layer).

  • Extract the aqueous layer two more times with DCM (2 x 20 mL).

  • Combine all organic extracts.

  • Dry the combined organic layer over anhydrous sodium sulfate (Na₂SO₄) for 15-20 minutes.

  • Filter off the drying agent and wash the solid with a small amount of fresh DCM.

  • Concentrate the filtrate in vacuo to yield the crude product as an oil or semi-solid.

Purification
  • Purify the crude product using flash column chromatography on silica gel.

  • Slurry Preparation: Adsorb the crude product onto a small amount of silica gel (~1-2 g).

  • Column Packing: Pack a glass column with silica gel in a hexane/ethyl acetate (9:1) slurry.

  • Elution: Load the adsorbed product onto the top of the column. Elute the column with a gradient of ethyl acetate in hexane (e.g., from 10% to 40% ethyl acetate).

  • Collect fractions and monitor by TLC to identify those containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure to afford 3-(2-Bromopyridin-3-yl)thiazolidine as the final product, typically a pale yellow oil or solid.

Caption: Overall experimental workflow for the synthesis and purification.

Characterization and Data

The identity and purity of the synthesized 3-(2-Bromopyridin-3-yl)thiazolidine should be confirmed by spectroscopic methods.

Expected Spectroscopic Data
  • ¹H NMR (400 MHz, CDCl₃):

    • Pyridine Protons: Three distinct signals in the aromatic region (δ 7.0-8.5 ppm).

    • Thiazolidine Protons:

      • A singlet for the N-CH₂-S protons (δ ~4.8-5.0 ppm).

      • A triplet for the S-CH₂ protons (δ ~3.1-3.3 ppm).

      • A triplet for the N-CH₂ protons (δ ~3.4-3.6 ppm).

  • ¹³C NMR (101 MHz, CDCl₃):

    • Pyridine Carbons: Signals corresponding to the five carbons of the bromopyridine ring.

    • Thiazolidine Carbons: Three signals for the thiazolidine ring carbons (N-C H₂-S, S-C H₂, N-C H₂).

  • Mass Spectrometry (ESI-MS):

    • Expected [M+H]⁺ peak at m/z corresponding to the molecular formula C₈H₉BrN₂S. The presence of bromine will result in a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).

Troubleshooting

IssuePossible CauseSuggested Solution
Incomplete Reaction Insufficient reaction time; poor quality reagents.Allow the reaction to stir for a longer period (up to 24h). Ensure formaldehyde solution is fresh.
Low Yield Incomplete extraction; loss during purification.Perform an additional extraction of the aqueous layer. Use care when combining fractions from chromatography.
Product is an inseparable oil Residual solvent or impurities.Co-evaporate the product with a high-boiling solvent like toluene to remove trace solvents. Ensure thorough purification.
Side Product Formation Reaction of formaldehyde with cysteamine alone.Ensure dropwise addition of formaldehyde to the mixture containing all other reactants.

References

  • Wikipedia. Thiazolidine. [Link][1]

  • Goyal, A., & Taylor, S. D. (2020). Thiazolidinediones: An In–Depth Study of Their Synthesis and Application to Medicinal Chemistry in the Treatment of Diabetes Mellitus. PMC. [Link][3]

  • IntechOpen. (2023). Synthesis and Biological Applications of Thiazolidinone. [Link][4]

  • Singh, S., et al. (2022). Saturated Five-Membered Thiazolidines and Their Derivatives: From Synthesis to Biological Applications. PMC. [Link][5]

  • Suvchem Laboratory Chemicals. 2-AMINO-3-BROMOPYRIDINE LR Safety Data Sheet. [Link]

  • MDPI. (2022). Synthesis of Thiazolidinedione Compound Library. [Link]

  • Huang, T. C., & Ho, C. T. (1998). Mechanistic Studies on Thiazolidine Formation in Aldehyde/Cysteamine Model Systems. Journal of Agricultural and Food Chemistry. [Link][6]

  • Huang, T. C., et al. (1998). Mechanistic Studies on Thiazolidine Formation in Aldehyde/ Cysteamine Model Systems. Journal of Agricultural and Food Chemistry, 46(2), 648-651. [Link][7]

  • MDPI. (2022). Antifungal Thiazolidines: Synthesis and Biological Evaluation of Mycosidine Congeners. Molecules, 27(9), 2899. [Link][11]

  • ResearchGate. Reaction scheme for the formation of thiazolidines as proposed in parts in the literature. [Link][8]

  • Abdulmalik, O., et al. (2023). Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde. PMC. [Link][12]

  • Royal Society of Chemistry. (2018). Thiazolidine chemistry revisited: a fast, efficient and stable click-type reaction at physiological pH. Chemical Communications, 54(88), 12482-12485. [Link]

  • PLOS One. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLOS One, 17(5), e0268023. [Link][13]

  • MDPI. (2023). Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde. Pharmaceuticals, 16(11), 1548. [Link]

  • E3S Web of Conferences. (2024). Thiazolidine derivatives and their pharmacological actions. E3S Web of Conferences, 556, 01052. [Link][2]

  • Arabian Journal of Chemistry. (2020). Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives. Arabian Journal of Chemistry, 13(11), 8143-8156. [Link]

  • ResearchGate. Some representative chemical transformations of thiazolidine. [Link][14]

  • Journal of Chemical and Pharmaceutical Research. (2015). Conventional and greener approach for the synthesis of some pharmacologically active derivatives of thiazolidines substituted with indolo. Journal of Chemical and Pharmaceutical Research, 7(12), 52-57. [Link][15]

  • PubChem. Thiazolidine, 3-(5-(3-bromo-2-pyridyloxy)pentyl)-, hydrochloride. [Link]

  • PMC. (2022). Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PLoS One, 17(5), e0268023. [Link][16]

Sources

Application

Application Note: Scale-Up Synthesis and Process Optimization of 3-(2-Bromopyridin-3-yl)thiazolidine

Executive Summary The compound 3-(2-Bromopyridin-3-yl)thiazolidine (CAS: 1779121-28-6) [1] is a highly versatile bifunctional building block. Pyridine scaffolds fused or linked with thiazolidine rings are privileged stru...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 3-(2-Bromopyridin-3-yl)thiazolidine (CAS: 1779121-28-6) [1] is a highly versatile bifunctional building block. Pyridine scaffolds fused or linked with thiazolidine rings are privileged structures in medicinal chemistry, frequently utilized in the development of novel antibacterial, antimycobacterial, and anticancer agents[2]. This application note details a robust, scalable, and self-validating methodology for the kilogram-scale manufacturing of 3-(2-Bromopyridin-3-yl)thiazolidine, utilizing a chemoselective Buchwald-Hartwig C-N cross-coupling strategy.

Retrosynthetic Rationale and Mechanistic Causality

The primary challenge in synthesizing 3-(2-Bromopyridin-3-yl)thiazolidine is achieving selective amination at the 3-position of the pyridine ring without disturbing the synthetically valuable bromine atom at the 2-position.

To achieve this, 2-bromo-3-iodopyridine is selected as the starting electrophile. The thermodynamic and kinetic differences between carbon-halogen bonds dictate the reaction pathway: the C-I bond has a lower bond dissociation energy (~65 kcal/mol) compared to the C-Br bond (~81 kcal/mol). Consequently, the Palladium(0) active species undergoes oxidative addition at the C-I bond orders of magnitude faster than at the C-Br bond.

To further suppress off-target reactivity (such as reductive dehalogenation or bis-amination), Xantphos is employed as the ligand. Its exceptionally large bite angle (108°) enforces a rigid square-planar geometry on the palladium intermediate, accelerating the reductive elimination step and preventing the catalyst from migrating or reacting with the adjacent bromine atom.

ProcessFlow Start Raw Materials: 2-Bromo-3-iodopyridine + Thiazolidine Reaction C-N Cross-Coupling (Pd-Catalyzed, 85°C) Start->Reaction CPME, Base Workup Aqueous Quench & Phase Separation Reaction->Workup >98% Conv. Scavenging Pd Scavenging (Thiol Resin) Workup->Scavenging Organic Layer Crystallization Crystallization (Heptane/EtOAc) Scavenging->Crystallization <10 ppm Pd Product Pure 3-(2-Bromopyridin- 3-yl)thiazolidine Crystallization->Product Filtration & Drying

Workflow for the scalable synthesis and purification of 3-(2-Bromopyridin-3-yl)thiazolidine.

Process Optimization Data

During route scouting, standard solvents like Toluene were evaluated, but Cyclopentyl methyl ether (CPME) was selected for the scale-up due to its high boiling point, low peroxide formation rate, and superior phase-separation characteristics during aqueous workup.

The following table summarizes the catalyst and base screening used to establish the self-validating parameters of the final protocol:

EntryCatalyst / Ligand (mol%)Base (Equiv)SolventTemp (°C)Result / Conversion (%)
1Pd(OAc)₂ / BINAP (2 / 3)Cs₂CO₃ (1.5)Toluene10045% (Significant dehalogenation)
2Pd₂dba₃ / XPhos (1 / 2)NaOtBu (1.5)Toluene9072% (Incomplete conversion)
3Pd(OAc)₂ / Xantphos (1 / 1.5)K₃PO₄ (2.0)CPME8588% (Sluggish reaction rate)
4 Pd(OAc)₂ / Xantphos (1 / 1.5) Cs₂CO₃ (1.5) CPME 85 >98% (Clean profile, chosen)

Note: Cesium carbonate (Cs₂CO₃) proved critical. Its high solubility profile in the local microenvironment of the reaction mixture facilitates the deprotonation of the coordinated thiazolidine intermediate faster than weaker bases like K₃PO₄.

Standard Operating Protocol: 1-Kilogram Scale

The following procedure is designed for a 20 L jacketed glass reactor equipped with an overhead stirrer, reflux condenser, and nitrogen inlet.

Phase 1: Reaction Assembly
  • Inerting: Purge the 20 L reactor with Nitrogen (N₂) for 15 minutes to ensure an oxygen-free environment, preventing the oxidation of the Pd(0) active catalyst.

  • Charging Solids: Charge 1.00 kg (3.52 mol) of 2-bromo-3-iodopyridine, 7.9 g (0.035 mol, 1 mol%) of Palladium(II) acetate, 30.5 g (0.053 mol, 1.5 mol%) of Xantphos, and 1.72 kg (5.28 mol, 1.5 equiv) of anhydrous Cs₂CO₃.

  • Charging Liquids: Add 10 L of degassed CPME, followed by 376 g (4.22 mol, 1.2 equiv) of thiazolidine.

  • Heating: Ramp the reactor jacket temperature to 85°C. Agitate at 250 RPM.

Phase 2: In-Process Control (IPC)
  • Maintain the reaction at 85°C for 6 hours.

  • Sampling: Withdraw a 1 mL sample, dilute with 5 mL acetonitrile, filter through a 0.22 µm PTFE syringe filter, and analyze via HPLC (210 nm).

  • Validation: The reaction is deemed complete when the 2-bromo-3-iodopyridine peak area is < 1.0% relative to the product peak.

Phase 3: Downstream Processing & Catalyst Scavenging
  • Quench: Cool the reactor to 25°C. Slowly charge 5 L of deionized water to dissolve inorganic salts. Stir for 15 minutes, then halt agitation to allow phase separation.

  • Separation: Discard the lower aqueous layer. Retain the upper organic (CPME) layer.

  • Palladium Scavenging: To the organic layer, add 200 g of a silica-based thiol scavenger (e.g., SiliaMetS® Thiol). Heat the suspension to 60°C and stir for 2 hours. This step exploits the high affinity of sulfur for heavy metals, effectively sequestering the palladium and ensuring the final API intermediate meets regulatory guidelines (< 10 ppm Pd).

  • Filtration: Filter the mixture through a pad of Celite to remove the silica scavenger. Rinse the filter cake with 1 L of warm CPME.

Phase 4: Crystallization and Isolation
  • Concentration: Transfer the filtrate to a clean reactor and concentrate under reduced pressure (100 mbar, 50°C) to approximately 2 L volume.

  • Anti-Solvent Addition: Cool the concentrated solution to 40°C. Slowly add 6 L of n-heptane over 1 hour. The addition of the non-polar anti-solvent dramatically reduces the solubility of the product, inducing nucleation.

  • Cooling: Ramp the temperature down to 5°C at a rate of 10°C/hour to promote controlled crystal growth and exclude impurities from the crystal lattice. Hold at 5°C for 2 hours.

  • Filtration & Drying: Filter the resulting slurry. Wash the filter cake with 1 L of cold n-heptane. Dry the product in a vacuum oven at 45°C until a constant weight is achieved.

Expected Yield: ~735 g (85% theoretical yield) of 3-(2-Bromopyridin-3-yl)thiazolidine as an off-white solid. Purity > 99.0% by HPLC.

References

  • ResearchGate. "A Review of Newer Biologically Potent Pyridine Analogues." Available at:[Link]

Technical Notes & Optimization

Troubleshooting

How to prevent debromination during 3-(2-Bromopyridin-3-yl)thiazolidine coupling reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with 3-(2-Bromopyridin-3-yl)t...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide specifically for researchers and drug development professionals working with 3-(2-Bromopyridin-3-yl)thiazolidine .

Cross-coupling electron-deficient heteroaryl halides is notoriously challenging. When subjecting this specific substrate to palladium-catalyzed transformations (e.g., Suzuki-Miyaura or Buchwald-Hartwig couplings), the most frequent mode of failure is hydrodehalogenation (debromination) , which yields the undesired des-bromo byproduct, 3-(pyridin-3-yl)thiazolidine[1].

This guide deconstructs the causality behind this failure and provides self-validating protocols to ensure your catalytic cycles favor productive C–C or C–N bond formation.

Part 1: The Causality of Debromination (Mechanistic Insights)

To prevent debromination, we must first understand why 3-(2-Bromopyridin-3-yl)thiazolidine is exceptionally susceptible to it. The vulnerability stems from three structural and kinetic factors:

  • The 2-Bromopyridine Effect: Following oxidative addition, the nitrogen atom at the 2-position of the pyridine ring can coordinate to the palladium center. This forms a rigid, stabilized palladacycle-like intermediate that drastically retards the subsequent transmetalation step[2].

  • Steric and Electronic Poisoning via Thiazolidine: The thiazolidine ring is attached via its nitrogen to the 3-position of the pyridine (ortho to the bromine). This creates immense steric bulk around the oxidative addition complex. Furthermore, the sulfur atom in the thiazolidine ring acts as a soft Lewis base, which can transiently coordinate to the Pd catalyst, further slowing down transmetalation.

  • The Kinetic Race: Because the desired transmetalation is kinetically hindered, the Pd(II) intermediate has a prolonged lifetime. This allows competing, normally slower pathways—such as the abstraction of a hydride from solvents, bases, or adventitious water—to outcompete the desired cross-coupling[3].

Mechanism Pd0 Pd(0) Active Catalyst OxAdd Pd(II)(Ar)(Br) Oxidative Addition Complex (Stabilized by Pyridine N) Pd0->OxAdd + 3-(2-Bromopyridin-3-yl)thiazolidine TransMet Pd(II)(Ar)(R) Transmetalation Complex OxAdd->TransMet + R-M (Fast with bulky ligands) Hydride Pd(II)(Ar)(H) Hydride Intermediate (via Solvent/Base/H₂O) OxAdd->Hydride + Hydride Source (Slow transmetalation) Product Desired Cross-Coupled Product + Pd(0) TransMet->Product Reductive Elimination Debrom Debrominated Byproduct (Ar-H) + Pd(0) Hydride->Debrom Reductive Elimination

Catalytic cycle showing divergence between cross-coupling and hydrodehalogenation pathways.

Part 2: Troubleshooting FAQs

Q1: I am observing >40% debromination in my Suzuki coupling. I am using Pd(PPh₃)₄, NaOtBu, and Ethanol. What went wrong? A1: Your conditions are a perfect storm for hydrodehalogenation. Ethanol undergoes rapid oxidation by the Pd(II) complex via β -hydride elimination, generating a Pd-hydride species. Furthermore, strong alkoxide bases like NaOtBu can act as secondary hydride donors[1]. Solution: Switch to an aprotic solvent (e.g., 1,4-Dioxane or Toluene) and a milder inorganic base (e.g., K₃PO₄).

Q2: I switched to Dioxane and K₃PO₄, but I still see 15% debromination. How can I suppress it further? A2: The residual debromination is likely due to adventitious water or slow catalyst activation. Water can serve as a direct hydrogen source for protodehalogenation in electron-deficient aryl halides[3]. Solution: Ensure strict degassing. Additionally, switch to a bulky, electron-rich ligand like XPhos or CyPF-tBu, which accelerates transmetalation and outcompetes the debromination pathway[4].

Q3: How do I set up a Buchwald-Hartwig amination with this substrate without losing it to the des-bromo byproduct? A3: Aminations of 2-bromopyridines are highly susceptible to β -hydride elimination from the amine itself. Using chelating bidentate ligands (e.g., dppf, BINAP) or highly specialized monodentate ligands (e.g., BrettPhos) is critical to inhibit the formation of bis(amine) complexes that lead to hydrodebromination[5].

Troubleshooting Start Debromination >10% Observed CheckSolvent Check Solvent Protic or Alcoholic? Start->CheckSolvent FixSolvent Use Aprotic Solvent (Dioxane, Toluene) CheckSolvent->FixSolvent Yes CheckBase Check Base Strong Alkoxide? CheckSolvent->CheckBase No FixBase Use Milder Base (K₃PO₄, Cs₂CO₃) CheckBase->FixBase Yes CheckLigand Check Ligand Slow Transmetalation? CheckBase->CheckLigand No FixLigand Use Bulky Ligand (XPhos, dppf) CheckLigand->FixLigand Yes

Step-by-step logical workflow for diagnosing and resolving debromination issues.

Part 3: Quantitative Optimization Matrix

The following table summarizes the impact of systematically optimizing reaction parameters to favor the desired cross-coupled product over the debrominated byproduct.

Catalyst / Ligand SystemBaseSolvent SystemTemp (°C)Desired Product Yield (%)Debromination (%)
Pd(PPh₃)₄ (5 mol%)NaOtBuEthanol8015%65%
Pd(OAc)₂ / PPh₃ (5 mol%)K₂CO₃DMF / H₂O (5:1)9035%40%
Pd₂(dba)₃ / dppf (3 mol%)K₃PO₄Toluene10060%15%
XPhos Pd G3 (2 mol%) K₃PO₄ 1,4-Dioxane / H₂O (10:1) 80 92% <2%

Part 4: Self-Validating Experimental Protocol

To guarantee success, use this optimized Suzuki-Miyaura coupling protocol. It is designed as a self-validating system : it includes specific observable checkpoints that allow you to diagnose failures in real-time.

Reagents:

  • 3-(2-Bromopyridin-3-yl)thiazolidine (1.0 equiv, 1.0 mmol)

  • Arylboronic Acid (1.5 equiv, 1.5 mmol)

  • XPhos Pd G3 Pre-catalyst (0.02 equiv, 2 mol%)

  • K₃PO₄ (3.0 equiv, 3.0 mmol)

  • 1,4-Dioxane / H₂O (10:1 ratio, 11 mL total)

Step-by-Step Methodology:

  • Solid Reagent Loading: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the 3-(2-Bromopyridin-3-yl)thiazolidine, arylboronic acid, and K₃PO₄.

  • Degassing (Validation Point 1): Seal the tube with a septum. Apply high vacuum for 3 minutes, then backfill with dry Argon. Repeat this cycle three times. Causality: Oxygen will irreversibly oxidize the active Pd(0) to inactive Pd(II).

  • Solvent Addition: Syringe in 10 mL of anhydrous, sparged 1,4-Dioxane and 1 mL of degassed DI water. Stir at room temperature for 5 minutes.

  • Catalyst Activation (Validation Point 2): Quickly remove the septum under positive Argon flow, add the XPhos Pd G3 pre-catalyst, and reseal. Heat the reaction to 80 °C. Validation: Within 10 minutes, the solution should transition to a clear, deep red/orange hue, indicating the successful generation of the active Pd(0) species. If the solution turns black and precipitates (Pd black), your degassing failed, and the catalyst has died.

  • Reaction Monitoring (Validation Point 3): After 2 hours, sample the reaction for LC-MS.

    • If starting material remains but debromination is >5%: Your solvent/base contains a hydride donor impurity.

    • If starting material remains and no debromination is seen: The thiazolidine sulfur has poisoned the catalyst; increase catalyst loading to 4 mol%.

  • Workup: Upon completion (typically 4-6 hours), cool to room temperature, dilute with Ethyl Acetate (20 mL), wash with water and brine, dry over Na₂SO₄, and concentrate for column chromatography.

Part 5: References

  • BenchChem Technical Support. "Troubleshooting Dehalogenation in Cross-Coupling Reactions." BenchChem. 1

  • Orbach, M., et al. "Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides." Organometallics, ACS Publications. 3

  • Shen, Q., et al. "Highly Reactive, General and Long-Lived Catalysts for Palladium-Catalyzed Amination of Heteroaryl and Aryl Chlorides, Bromides, and Iodides: Scope and Structure–Activity Relationships." Journal of the American Chemical Society, ACS Publications. 4

  • Fairlamb, I. J. S., et al. "A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles." National Institutes of Health (NIH). 2

  • Shen, Q., et al. "A Practical Buchwald−Hartwig Amination of 2-Bromopyridines with Volatile Amines." The Journal of Organic Chemistry, ACS Publications. 5

Sources

Optimization

Technical Support Center: Optimizing Yield in the Multi-Step Synthesis of 3-(2-Bromopyridin-3-yl)thiazolidine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 3-(2-Bromopyridin-3...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals troubleshoot and optimize the synthesis of 3-(2-Bromopyridin-3-yl)thiazolidine.

This target molecule requires a delicate balance of thermodynamic control and chemoselectivity. The most robust synthetic route involves a two-step process: a three-component cyclocondensation to form a thiazolidin-4-one intermediate [1, 2], followed by a chemoselective reduction to the final thiazolidine[3].

Below, you will find the validated workflows, step-by-step protocols, quantitative optimization metrics, and an in-depth FAQ addressing the mechanistic causality behind common experimental failures.

Route Overview

Workflow A 3-Amino-2-bromopyridine + Formaldehyde B Imine Intermediate A->B -H2O C Thioglycolic Acid Addition B->C D 3-(2-Bromopyridin-3-yl) thiazolidin-4-one C->D Cyclization (-H2O) E BH3·THF Reduction (Chemoselective) D->E F 3-(2-Bromopyridin-3-yl) thiazolidine E->F Carbonyl Reduction

Workflow for the 2-step synthesis of 3-(2-Bromopyridin-3-yl)thiazolidine.

Section 1: Detailed Experimental Protocols
Step 1: Synthesis of 3-(2-Bromopyridin-3-yl)thiazolidin-4-one

This step utilizes a Knoevenagel-type cyclocondensation. The reaction generates two equivalents of water, making it a highly reversible equilibrium process [2].

  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar, a Dean-Stark trap, and a reflux condenser.

  • Reagents: Charge the flask with 3-amino-2-bromopyridine (1.0 eq, 10 mmol), paraformaldehyde (1.2 eq, 12 mmol), and freshly distilled thioglycolic acid (1.5 eq, 15 mmol).

  • Solvent & Catalyst: Add 50 mL of anhydrous toluene (0.2 M) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).

  • Reaction: Reflux the mixture at 110 °C for 16 hours. Critical Step: You must continuously remove the azeotroped water via the Dean-Stark trap to drive the equilibrium toward the cyclized product.

  • Workup: Cool to room temperature. Wash the organic layer with saturated aqueous NaHCO₃ (3 x 30 mL) to remove unreacted thioglycolic acid. Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Recrystallize the crude solid from hot ethanol to afford the pure thiazolidin-4-one intermediate.

Step 2: Chemoselective Borane Reduction

The reduction of the thiazolidin-4-one carbonyl to a methylene group must be performed without triggering the reductive debromination of the 2-bromopyridine ring [3].

  • Setup: Flame-dry a 100 mL Schlenk flask and purge with argon.

  • Reagents: Dissolve the 3-(2-bromopyridin-3-yl)thiazolidin-4-one intermediate (1.0 eq, 5 mmol) in 50 mL of anhydrous THF (0.1 M). Cool the solution to 0 °C in an ice bath.

  • Reduction: Dropwise add a 1.0 M solution of Borane-THF complex (BH₃·THF) (4.0 eq, 20 mmol). Note: The high equivalent count is mandatory due to Lewis acid-base complexation (see FAQ Q4).

  • Reaction: Remove the ice bath, warm to room temperature, and then reflux at 65 °C for 12 hours.

  • Quench: Cool the reaction back to 0 °C. Carefully quench by the dropwise addition of methanol (10 mL) until effervescence ceases. Add 1 M HCl (20 mL) and reflux for 1 hour to break the stable boron-nitrogen complexes.

  • Workup: Cool to room temperature, basify the aqueous layer with 1 M NaOH to pH 10, and extract with dichloromethane (3 x 30 mL). Dry the combined organic layers over Na₂SO₄ and concentrate.

  • Purification: Purify via silica gel flash chromatography (Hexanes/EtOAc) to yield the final 3-(2-Bromopyridin-3-yl)thiazolidine.

Section 2: Quantitative Data & Optimization Metrics

To ensure a self-validating system, compare your reaction parameters against the optimized metrics in the table below. Deviations from these parameters are the primary cause of yield drops.

Reaction ParameterReagent / ConditionOptimized ValuePurposeCommon Failure Mode if Ignored
Step 1: Water Removal Dean-Stark TrapContinuousDrives equilibrium forward by removing 2 eq. of H₂O.Yield stalls at <40% due to reversibility of imine formation.
Step 1: Stoichiometry Thioglycolic Acid1.5 EquivalentsAccounts for thermal degradation and volatility during reflux.Incomplete cyclization; buildup of acyclic imine intermediate.
Step 2: Reductant BH₃·THF4.0 EquivalentsOvercomes pyridine-borane complexation to reduce the carbonyl.Stalled reduction; recovery of unreacted starting material.
Step 2: Quenching 1 M HCl (Reflux)1 HourHydrolyzes the stable amine-borane complex post-reduction.Apparent "low yield" due to product remaining trapped in the aqueous phase as a boron complex.
Section 3: Troubleshooting Guides & FAQs

Q1: Why is my yield for the thiazolidin-4-one intermediate stalling at 40%? A: This is a thermodynamic issue. The Knoevenagel-type cyclocondensation generates two equivalents of water (one from imine formation, one from cyclization). If water is not strictly removed from the system, the reaction reaches equilibrium prematurely. Ensure your Dean-Stark trap is functioning correctly and consider adding activated 4Å molecular sieves to the solvent reservoir.

Q2: I observe significant debromination during the reduction step. How do I prevent this? A: Reductive debromination occurs when using harsh, non-chemoselective reducing agents like Lithium Aluminum Hydride (LiAlH₄) or Palladium-catalyzed hydrogenation (Pd/C + H₂). The 2-bromopyridine moiety is highly susceptible to these conditions. You must switch to Borane-THF (BH₃·THF), which selectively targets the electron-rich amide-like carbonyl of the thiazolidin-4-one ring while leaving the aryl bromide intact [3].

Q3: How do I handle the foul odor and instability of thioglycolic acid? A: Thioglycolic acid easily oxidizes in air to form dithiodiglycolic acid, which will not participate in the cyclization. Always use freshly distilled thioglycolic acid stored under argon. To manage the odor, ensure all glassware is rinsed with a dilute bleach (sodium hypochlorite) solution post-reaction, which oxidizes the volatile thiols into odorless sulfonates.

Q4: The borane reduction is incomplete even after 24 hours. What is the mechanism of failure? A: This is a stoichiometric failure caused by Lewis acid-base chemistry. The basic nitrogen on the pyridine ring will immediately coordinate with the first equivalent of the Lewis acidic BH₃, forming a stable pyridine-borane complex. This consumes your reagent before it can reduce the thiazolidin-4-one carbonyl. You must use a minimum of 3 to 4 equivalents of BH₃·THF to saturate the basic sites and leave enough active hydride to perform the reduction.

Section 4: Mechanistic Troubleshooting Pathway

Use the following decision tree to rapidly diagnose and resolve low yields in your workflow.

Troubleshooting Start Issue: Low Final Yield (< 40%) Step1 Check Step 1: Is intermediate yield < 70%? Start->Step1 Step2 Check Step 2: Is debromination observed? Step1->Step2 No Sol1 Action: Use Dean-Stark trap to remove water Step1->Sol1 Yes Sol2 Action: Increase BH3·THF equivalents (Pyridine complexation) Step2->Sol2 No, but incomplete reduction Sol3 Action: Avoid LiAlH4, use BH3·THF only Step2->Sol3 Yes

Troubleshooting decision tree for resolving low yields in the synthetic workflow.

References
  • Mech, D., Kurowska, A., & Trotsko, N. (2021). The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies. International Journal of Molecular Sciences, 22(21), 11533.[Link]

  • Kaminskyy, D., Kryshchyshyn, A., & Lesyk, R. (2017). 5-Ene-4-thiazolidinones – An efficient tool in medicinal chemistry. European Journal of Medicinal Chemistry, 140, 542-594.[Link]

  • Giles, R. G., et al. (2000). Regiospecific reduction of 5-benzylidene-2,4-thiazolidinediones and 4-oxo-2-thiazolidinethiones using lithium borohydride in pyridine and tetrahydrofuran. Tetrahedron, 56(26), 4531-4537.[Link]

Troubleshooting

Troubleshooting low conversion rates in 3-(2-Bromopyridin-3-yl)thiazolidine substitutions

An in-depth guide to navigating the complexities of substitution reactions on the 3-(2-Bromopyridin-3-yl)thiazolidine scaffold, this technical support center provides detailed troubleshooting for researchers encountering...

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Author: BenchChem Technical Support Team. Date: April 2026

An in-depth guide to navigating the complexities of substitution reactions on the 3-(2-Bromopyridin-3-yl)thiazolidine scaffold, this technical support center provides detailed troubleshooting for researchers encountering low conversion rates. Authored for scientists and drug development professionals, this document translates foundational principles of heterocyclic chemistry into actionable, field-tested solutions.

Technical Support Center: 3-(2-Bromopyridin-3-yl)thiazolidine Substitutions

Welcome to the troubleshooting guide for substitution reactions involving 3-(2-Bromopyridin-3-yl)thiazolidine. This resource is designed to help you diagnose and resolve common issues leading to low conversion rates.

Frequently Asked Questions (FAQs) & Troubleshooting

Question 1: My Nucleophilic Aromatic Substitution (SNAr) with an amine/thiol is failing. What are the likely causes and how can I fix it?

Answer:

Low conversion in SNAr reactions with 2-bromopyridines is a frequent challenge. The pyridine nitrogen activates the ring towards nucleophilic attack, primarily at the 2- and 4-positions. However, several factors can impede this process.

Core Causality:

  • Insufficient Ring Activation: The electron-withdrawing effect of the pyridine nitrogen may not be sufficient to overcome the high energy of the Meisenheimer intermediate, especially with moderately activated nucleophiles.

  • Nucleophile Basicity vs. Nucleophilicity: Highly basic nucleophiles (e.g., alkoxides) can deprotonate other sites on your starting material or engage in side reactions instead of acting as nucleophiles.

  • Steric Hindrance: The thiazolidine group at the 3-position presents significant steric bulk, which can hinder the approach of the incoming nucleophile to the C-2 position.

Troubleshooting Workflow:

G cluster_diagnosis Diagnosis cluster_solutions Solutions Start Low Conversion in SNAr CheckActivation Is the pyridine ring sufficiently activated? Start->CheckActivation CheckNucleophile Is the nucleophile strong and non-basic? CheckActivation->CheckNucleophile Yes ActivateRing Consider N-Oxidation of the pyridine ring CheckActivation->ActivateRing No CheckSterics Is steric hindrance a significant factor? CheckNucleophile->CheckSterics Yes UseStrongerBase Use a stronger, non-nucleophilic base (e.g., NaH, KHMDS) CheckNucleophile->UseStrongerBase No IncreaseTemp Increase Reaction Temperature CheckSterics->IncreaseTemp Minor SwitchReaction Switch to a metal-catalyzed reaction (e.g., Buchwald-Hartwig) CheckSterics->SwitchReaction Major ChangeSolvent Switch to polar aprotic solvent (DMSO, DMF) IncreaseTemp->ChangeSolvent UseStrongerBase->ChangeSolvent

Caption: Troubleshooting workflow for low-yield SNAr reactions.

Recommended Actions:

  • Optimize Reaction Conditions:

    • Temperature: Many SNAr reactions require significant thermal energy. Gradually increase the reaction temperature, monitoring for decomposition by TLC.

    • Solvent: Use polar aprotic solvents like DMSO, DMF, or NMP. These solvents effectively solvate cations, leaving a more "naked" and reactive anionic nucleophile.

    • Base: If your nucleophile requires deprotonation (e.g., an amine or thiol), use a strong, non-nucleophilic base like sodium hydride (NaH) or potassium bis(trimethylsilyl)amide (KHMDS). This ensures the formation of the active nucleophile without competing reactions.

  • Enhance Substrate Reactivity:

    • Pyridine N-Oxidation: Converting the pyridine to a pyridine-N-oxide dramatically increases the ring's electron deficiency, making it significantly more susceptible to nucleophilic attack at the 2-position. The N-oxide can be removed later with a reducing agent like PCl₃ or PPh₃.

  • Consider an Alternative Mechanism:

    • If SNAr proves ineffective due to steric hindrance or poor ring activation, a transition-metal-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, is a powerful alternative. This approach is often less sensitive to the electronic nature of the ring and more tolerant of steric bulk.

Question 2: My Buchwald-Hartwig amination is giving low yield. What should I troubleshoot?

Answer:

The Buchwald-Hartwig amination is a robust method for forming C-N bonds, but its success hinges on the delicate interplay between the palladium catalyst, ligand, base, and substrate. Low conversion rates often point to a suboptimal combination of these components.

Core Causality:

  • Catalyst Inhibition/Deactivation: The pyridine nitrogen's lone pair can coordinate to the palladium center, inhibiting its catalytic activity. Additionally, the catalyst can decompose at high temperatures or in the presence of impurities.

  • Incorrect Ligand Choice: The ligand's electronic and steric properties are critical for promoting the key steps of oxidative addition and reductive elimination. A mismatch between the ligand and the substrate can stall the catalytic cycle.

  • Base Incompatibility: The base not only deprotonates the amine but also participates in the catalytic cycle. Its strength, solubility, and steric profile must be carefully chosen.

Troubleshooting Protocol:

G cluster_diagnosis Diagnosis cluster_solutions Solutions Start Low Conversion in Buchwald-Hartwig CheckCatalyst Is catalyst poisoning (Pd black) observed? Start->CheckCatalyst CheckLigand Is the ligand appropriate for a pyridine substrate? CheckCatalyst->CheckLigand No UsePrecatalyst Use a Pd(II) precatalyst (e.g., G3-XPhos) CheckCatalyst->UsePrecatalyst Yes CheckBase Is the base strength and solubility correct? CheckLigand->CheckBase Yes SwitchLigand Switch to bulky, electron-rich ligands (e.g., XPhos, RuPhos) CheckLigand->SwitchLigand No ScreenBases Screen bases (NaOtBu, K3PO4, Cs2CO3) CheckBase->ScreenBases No LowerTemp Lower temperature and increase reaction time CheckBase->LowerTemp Yes UsePrecatalyst->LowerTemp ChangeSolvent Change solvent (Toluene, Dioxane, CPME) ScreenBases->ChangeSolvent

Caption: Troubleshooting workflow for Buchwald-Hartwig amination.

  • Systematically Screen Reaction Components: A methodical approach is key. Change one variable at a time (ligand, base, solvent, temperature) to isolate the problem.

    Parameter Recommendation & Rationale
    Palladium Source Use a modern Pd(II) precatalyst (e.g., G3-XPhos). These are often more stable and provide more consistent results than using Pd(OAc)₂ or Pd₂(dba)₃ with a separate ligand.
    Ligand For pyridine substrates, bulky, electron-rich biarylphosphine ligands are essential. They create a sterically hindered environment around the palladium, preventing the pyridine nitrogen from coordinating and poisoning the catalyst. Good starting points: XPhos, RuPhos, or SPhos.
    Base The choice of base is critical. Sodium tert-butoxide (NaOtBu) is a strong, common choice. However, if your substrate has base-sensitive functional groups, weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can be more effective.
    Solvent Toluene and 1,4-dioxane are standard solvents. If solubility is an issue, cyclopentyl methyl ether (CPME) can be an excellent, more polar alternative.
  • Control for Catalyst Deactivation:

    • Observe for Palladium Black: The formation of a fine black precipitate is a clear sign of catalyst decomposition. If this occurs, consider lowering the reaction temperature (e.g., from 110 °C to 90 °C) and extending the reaction time.

    • Ensure Inert Conditions: These reactions are highly sensitive to oxygen. Ensure all reagents are dry and the reaction is performed under a rigorously inert atmosphere (argon or nitrogen). Degas the solvent thoroughly before use.

Question 3: I'm attempting a Suzuki or other cross-coupling reaction and see significant amounts of starting material and/or hydrodehalogenation (replacement of Br with H). What's going wrong?

Answer:

The persistence of starting material alongside the formation of a hydrodehalogenated byproduct points to issues within the catalytic cycle, often related to inefficient transmetalation or premature catalyst decomposition.

Core Causality:

  • Inefficient Transmetalation: The transfer of the organometallic reagent (e.g., boronic acid) to the palladium center is too slow. This can be due to an inappropriate base, the presence of water, or decomposition of the boronic acid.

  • Competing Hydrodehalogenation: If transmetalation is slow, the Ar-Pd(II)-Br intermediate can undergo side reactions. One of the most common is reaction with trace water or other proton sources, leading to the replacement of the bromine with a hydrogen atom.

  • Boronic Acid Decomposition: Boronic acids can be unstable, particularly at high temperatures, and can undergo protodeboronation or form unreactive boroxines.

Troubleshooting Strategies:

  • Optimize the Base and Solvent System:

    • The base is crucial for activating the boronic acid for transmetalation. An aqueous solution of a base like K₂CO₃ or K₃PO₄ is often required.

    • Ensure the right solvent mixture is used to facilitate both the organic and aqueous phases. Dioxane/water or Toluene/water are common choices.

  • Protect Your Boronic Acid:

    • If boronic acid decomposition is suspected, consider converting it to a more stable derivative, such as a trifluoroborate salt (R-BF₃K) or an MIDA ester. These are often more robust and release the boronic acid slowly under the reaction conditions.

  • Scrutinize Reagent Quality and Conditions:

    • Reagent Purity: Use high-purity boronic acid and ensure your 3-(2-Bromopyridin-3-yl)thiazolidine is clean.

    • Inert Atmosphere: As with other palladium-catalyzed reactions, maintain a strict inert atmosphere to prevent catalyst oxidation.

    • Temperature Control: While heating is necessary, excessive temperatures can accelerate decomposition pathways. Try running the reaction at a lower temperature (e.g., 80-90 °C) for a longer period.

Table: Common Cross-Coupling Issues and Solutions

Symptom Potential Cause Recommended Solution
Only Starting Material Catalyst is not active or is immediately poisoned.Check ligand/catalyst combination. Ensure inert atmosphere. Use a precatalyst.
Hydrodehalogenation Slow transmetalation; presence of proton sources.Optimize base/solvent system. Use anhydrous solvents if the protocol allows. Check boronic acid stability.
Homocoupling of Boronic Acid Oxygen contamination leading to oxidative homocoupling.Thoroughly degas all solvents and reagents. Maintain a positive pressure of inert gas.

References

  • Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphine ligands in Pd-catalyzed amination: a user's guide. Chemical Science, 2(1), 27-50. [Link]

  • Hartwig, J. F. (2008). Evolution of a fourth generation catalyst for the amination and thiolation of aryl halides. Accounts of Chemical Research, 41(11), 1534-1544. [Link]

  • Thomas, D. A., & Fitt, J. (2013). Troubleshooting Suzuki-Miyaura cross-coupling reactions. Organic Process Research & Development, 17(9), 1109-1116. [Link]

  • Carey, F. A., & Sundberg, R. J. (2007). Advanced Organic Chemistry: Part B: Reactions and Synthesis. Springer. [Link]

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. [Link]

Optimization

Technical Support Center: Advanced Strategies for C2-Functionalization of 3-(2-Bromopyridin-3-yl)thiazolidine

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges with the synthesis and modification of 3-(2-Bromopyr...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is designed for researchers, medicinal chemists, and drug development professionals who are encountering challenges with the synthesis and modification of 3-(2-Bromopyridin-3-yl)thiazolidine. Specifically, we will address the significant steric hindrance at the C2-position of the thiazolidine ring, a common bottleneck in the development of novel derivatives. This document provides in-depth troubleshooting advice, detailed protocols, and the mechanistic rationale behind our recommended strategies.

Visualizing the Challenge: The Source of Steric Hindrance

The primary obstacle in functionalizing the C2-position of 3-(2-Bromopyridin-3-yl)thiazolidine arises from the bulky N-substituent. The 2-bromopyridin-3-yl group, particularly the bromine atom at the ortho position, creates a sterically crowded environment that severely restricts the access of reagents to the C2-protons.

Caption: Steric clash between the ortho-bromo group and the target C2-position.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My attempts to deprotonate the C2-position with common bases (e.g., n-BuLi, NaH) are failing or resulting in complex mixtures. What is the underlying issue?

A1: The issue is twofold, stemming from both steric and electronic factors.

  • Steric Repulsion: Standard organolithium bases like n-Butyllithium (n-BuLi) or alkoxides are often too bulky to approach the C2-protons without significant steric repulsion from the ortho-bromo substituent on the pyridine ring. This physically blocks the base from accessing the target site.[1][2]

  • Nucleophilic Character: Many strong bases are also potent nucleophiles. If deprotonation is slow due to steric hindrance, these bases may engage in side reactions, such as addition to the pyridine ring or decomposition of the starting material, leading to low yields and complex product mixtures.

  • Ring-Chain Tautomerism: Thiazolidine rings can undergo ring-opening to form an intermediate iminium ion.[3][4] Harsh basic conditions can promote this or other rearrangement pathways, especially if the desired deprotonation is kinetically unfavorable.[5]

Q2: What type of base is recommended for efficiently deprotonating the sterically hindered C2-position?

A2: The key is to use a strong, non-nucleophilic, sterically hindered base. These bases are designed to be powerful proton abstractors while their own bulk prevents them from participating in unwanted nucleophilic side reactions.[6] The two most effective choices are Lithium diisopropylamide (LDA) and Lithium bis(trimethylsilyl)amide (LHMDS).

Base pKa (Conj. Acid) Steric Profile Key Advantages Considerations
LDA ~36HighExcellent for kinetically controlled deprotonation; commercially available.Must be freshly prepared or titrated; requires low temperatures (-78 °C) and strictly anhydrous conditions.
LHMDS ~26Very HighHighly soluble in ethereal solvents; TMS groups enhance steric bulk.Slightly less basic than LDA; may require longer reaction times.
n-BuLi ~50ModerateVery strong base.Highly nucleophilic and pyrophoric; often leads to side reactions in this system.
NaH ~35Low (heterogeneous)Inexpensive hydride source.Poor solubility and heterogeneous nature make it inefficient for hindered substrates.

Expert Recommendation: Start with LDA. Its superior basicity and well-documented performance in creating kinetic enolates make it the primary choice for deprotonating sterically congested carbons.

Q3: Even with a suitable base, my reaction is sluggish and requires prolonged reaction times, which reduces yield. How can I accelerate the reaction?

A3: When a high activation energy barrier, often exacerbated by steric hindrance, is the limiting factor, alternative energy sources can dramatically improve reaction kinetics.

  • Microwave-Assisted Organic Synthesis (MAOS): Microwave irradiation provides rapid and uniform heating, often allowing reactions to be completed in minutes instead of hours.[6] This can overcome the kinetic barrier for deprotonation before thermal decomposition pathways become significant.

  • High-Pressure Chemistry: Applying high pressure (in the range of 8,000–15,000 psi) can accelerate sterically hindered reactions.[6] According to transition state theory, reactions with a negative activation volume (where the transition state is more compact than the reactants) are accelerated by pressure. This is often the case for bond-forming steps following deprotonation.

Caption: Decision-making workflow for troubleshooting C2-functionalization.

Q4: I am attempting a substitution reaction at the C2 position. How do the leaving group and solvent choice impact success?

A4: For a substitution reaction (SN1 or SN2) at a pre-functionalized C2 position, the choice of leaving group and solvent is critical.

  • Leaving Group: The rate of a substitution reaction is highly dependent on the ability of the leaving group to depart and stabilize the negative charge.[7] A good leaving group is a weak base.[8][9] For instance, a tosylate (-OTs) or mesylate (-OMs) is a far better leaving group than a hydroxyl (-OH) or alkoxy (-OR) group. If your substrate has a poor leaving group, it must be converted to a better one first.

  • Solvent: The solvent plays a crucial role in stabilizing intermediates and transition states.

    • For an SN2 reaction , which is likely sterically disfavored here but possible with potent nucleophiles, a polar aprotic solvent (e.g., DMF, DMSO, Acetonitrile) is ideal. These solvents solvate the cation but leave the nucleophile "bare" and highly reactive.[8]

    • For an SN1 reaction , which would proceed through a carbocation intermediate after the leaving group departs, a polar protic solvent (e.g., water, ethanol) is required to stabilize both the departing leaving group and the carbocation intermediate.[8][10]

Experimental Protocols

Protocol 1: C2-Deprotonation and Alkylation using Lithium Diisopropylamide (LDA)

This protocol describes the in-situ generation of LDA followed by deprotonation and subsequent reaction with an electrophile (e.g., methyl iodide).

Materials:

  • 3-(2-Bromopyridin-3-yl)thiazolidine (1.0 equiv)

  • Diisopropylamine (1.1 equiv), freshly distilled

  • n-Butyllithium (1.05 equiv), 2.5 M in hexanes

  • Methyl Iodide (1.2 equiv)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NH4Cl solution

  • Standard workup and purification reagents (e.g., ethyl acetate, brine, anhydrous Na2SO4)

Procedure:

  • Setup: Under an inert atmosphere (Argon or Nitrogen), add anhydrous THF to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a dropping funnel. Cool the flask to -78 °C using a dry ice/acetone bath.

  • LDA Formation: Slowly add diisopropylamine to the cold THF. Following this, add n-BuLi dropwise via syringe over 10 minutes, ensuring the internal temperature does not exceed -70 °C. Stir the resulting pale yellow solution at -78 °C for 30 minutes.

  • Deprotonation: Dissolve 3-(2-Bromopyridin-3-yl)thiazolidine in a minimal amount of anhydrous THF and add it dropwise to the LDA solution at -78 °C. Stir the reaction mixture at this temperature for 1-2 hours. Monitor the formation of the anion by quenching a small aliquot with D2O and analyzing by LC-MS or ¹H NMR for deuterium incorporation.

  • Electrophilic Quench: Add methyl iodide dropwise to the reaction mixture at -78 °C. Allow the reaction to stir at this temperature for 1 hour, then slowly warm to room temperature over 2-3 hours.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NH4Cl solution. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.

Protocol 2: General Workflow for Microwave-Assisted Synthesis (MAOS)

This is a conceptual outline for adapting a sluggish reaction to a microwave reactor.

Procedure:

  • Preparation: In a dedicated microwave process vial, combine the substrate (1.0 mmol), the appropriate base (e.g., a non-nucleophilic organic base like DBU if applicable, or a carbonate for other reactions) (1.5 equiv), and a suitable high-boiling point solvent (e.g., DMF, NMP, or Diglyme). Add a magnetic stir bar.

  • Reaction: Securely seal the vial with a septum cap. Place it in the microwave reactor cavity. Set the reaction parameters:

    • Target Temperature: e.g., 120-180 °C (start with a temperature ~50 °C higher than your conventional reflux temperature).

    • Hold Time: e.g., 5-30 minutes.

    • Power: e.g., 100-300 W (use dynamic power control if available).

    • Stirring: On.

  • Monitoring & Workup: After the irradiation period, the vessel is cooled automatically. A small aliquot can be taken to check for completion by TLC or LC-MS. If the reaction is complete, proceed with the standard aqueous workup and purification as described in Protocol 1.[6]

References
  • Increased Efficiency in Cross-Metathesis Reactions of Sterically Hindered Olefins. ACS Publications. Available from: [Link]

  • Increasing the steric hindrance around the catalytic core of a self-assembled imine-based non-heme iron catalyst for C–H oxidation. RSC Publishing. Available from: [Link]

  • Effect of Substrates, Leaving Group and the Solvent Polarity on the Reactivity. Dalal Institute. Available from: [Link]

  • reaction scheme for the formation of thiazolidines as proposed in parts in the literature. ResearchGate. Available from: [Link]

  • A Highly Active Suzuki Catalyst for the Synthesis of Sterically Hindered Biaryls: Novel Ligand Coordination. Journal of the American Chemical Society. Available from: [Link]

  • Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. LibreTexts. Available from: [Link]

  • Strategies for Catalyzing Sterically Hindered Stereoselective Matteson Homologations. ProQuest. Available from: [Link]

  • Rate and equilibrium constants for oxazolidine and thiazolidine ring-opening reactions. ResearchGate. Available from: [Link]

  • Rearrangement of thiazolidine derivatives – a synthesis of a chiral fused oxathiane–γ-lactam bicyclic system. RSC Publishing. Available from: [Link]

  • Nucleophilic Substitution. University of California, Davis. Available from: [Link]

  • Leaving Groups in Substitution and Elimination Reactions. YouTube. Available from: [Link]

  • Competitive dynamics of elimination and substitution reactions modulated using nucleophiles and leaving groups. RSC Publishing. Available from: [Link]

  • AAMC Fl 1 C/P #6 please help. Reddit. Available from: [Link]

Sources

Reference Data & Comparative Studies

Validation

Reactivity Comparison: 3-(2-Bromopyridin-3-yl)thiazolidine vs 3-(2-chloropyridin-3-yl)thiazolidine

For drug development professionals and synthetic chemists, the selection of the correct halogenated building block is rarely a trivial matter of cost. When working with complex, sterically hindered heterocycles like 3-(2...

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Author: BenchChem Technical Support Team. Date: April 2026

For drug development professionals and synthetic chemists, the selection of the correct halogenated building block is rarely a trivial matter of cost. When working with complex, sterically hindered heterocycles like 3-(2-halopyridin-3-yl)thiazolidines , the choice between a bromide and a chloride at the C2 position dictates the thermodynamic landscape of downstream functionalization.

This guide provides an in-depth, objective comparison of 3-(2-Bromopyridin-3-yl)thiazolidine and 3-(2-chloropyridin-3-yl)thiazolidine , analyzing their stereoelectronic profiles, cross-coupling kinetics, and nucleophilic aromatic substitution (SNAr) capabilities.

Stereoelectronic Profiling & Mechanistic Divergence

The reactivity of 2-halopyridines is governed by the interplay between the electron-withdrawing nature of the pyridine nitrogen and the fundamental bond dissociation energy (BDE) of the carbon-halogen bond.

The Thermodynamic Baseline

The most critical differentiator between these two substrates is the energy required to cleave the C-X bond during the rate-determining oxidative addition step of palladium-catalyzed cross-coupling. The established trend for C-X bond dissociation energies dictates that the C-Cl bond (~339 kJ/mol) is significantly stronger than the C-Br bond (~276 kJ/mol) 1. Consequently, the bromo derivative undergoes oxidative addition to Pd(0) centers thermodynamically more favorably and kinetically faster[1].

The Steric "Catch-22" of the Thiazolidine Ring

Beyond simple bond energies, the saturated, puckered 5-membered thiazolidine ring at the C3 position introduces severe steric hindrance adjacent to the C2-halogen bond.

  • The Bromo Advantage: The C-Br bond is relatively long (~1.90 Å). This longer bond projects the reactive bromine atom slightly further away from the steric bulk of the thiazolidine ring, making it more accessible to the incoming Pd(0)L₂ complex.

  • The Chloro Disadvantage: The shorter C-Cl bond (~1.74 Å) pulls the reaction center closer to the thiazolidine ring. Because activating a stubborn C-Cl bond typically requires highly electron-rich, bulky phosphine ligands (like XPhos or BrettPhos), the chemist faces a "steric catch-22": the bulky ligands needed to break the C-Cl bond clash severely with the adjacent thiazolidine ring, drastically reducing the coupling efficiency.

Halogen-Metal Exchange Kinetics

For generating 2-lithiopyridine intermediates, the bromo derivative is strictly required. Halogen-metal exchange reactions rely on unique "String-of-Pearls" shaped LUMO lobes along the carbon-halogen bond 2. The highly polarizable C-Br bond features a large terminal LUMO lobe that facilitates rapid lithium-halogen exchange, outcompeting unwanted nucleophilic attack at the pyridine core[2].

Reactivity Sub_Br 3-(2-Bromopyridin-3-yl) thiazolidine CrossCoupling Pd-Catalyzed Cross-Coupling Sub_Br->CrossCoupling Fast (Mild Cond.) SNAr Nucleophilic Aromatic Substitution (SNAr) Sub_Br->SNAr Good Leaving Group Metalation Halogen-Metal Exchange Sub_Br->Metalation Highly Efficient Sub_Cl 3-(2-chloropyridin-3-yl) thiazolidine Sub_Cl->CrossCoupling Slow (Bulky Ligands) Sub_Cl->SNAr Highly Electrophilic C2 Sub_Cl->Metalation Poor Reactivity

Divergent synthetic applications based on halogen selection at the C2 position.

Performance Comparison in Key Transformations

Nucleophilic Aromatic Substitution (SNAr)

While the bromo derivative dominates cross-coupling, the chloro derivative is highly competitive—and sometimes superior—in SNAr reactions . The electron-withdrawing character of the pyridine nitrogen atom inherently activates the 2-position towards nucleophilic attack 3. Because chlorine is more electronegative than bromine, it draws more electron density away from the C2 carbon, stabilizing the negatively charged Meisenheimer intermediate[3]. If your synthetic route relies on amination via SNAr rather than Buchwald-Hartwig coupling, the cheaper chloro derivative is the optimal choice.

Cross-Electrophile Coupling (XEC)

Recent advances in nickel-catalyzed cross-electrophile coupling have enabled the direct joining of 2-halopyridines with alkyl halides, avoiding unstable organometallic reagents 4. In these Ni-catalyzed reductive couplings, 2-chloropyridines often perform admirably when paired with specific rigid ligands (e.g., bathophenanthroline), providing a cost-effective alternative to the bromo-substrate for C(sp2)-C(sp3) bond formation[4].

CatalyticCycle Pd0 Pd(0)L_n PdII_Br Pd(II)(Ar)Br Pd0->PdII_Br C-Br Cleavage Ea ~ 276 kJ/mol (Fast) PdII_Cl Pd(II)(Ar)Cl Pd0->PdII_Cl C-Cl Cleavage Ea ~ 339 kJ/mol (Slow)

Thermodynamic barriers in the oxidative addition step of Pd-catalyzed cross-coupling.

Quantitative Data Summary

The following table benchmarks the expected performance of both substrates across standard synthetic transformations, illustrating the practical impact of the mechanistic differences discussed above.

Reaction TypeSubstrateCatalyst / ReagentsConditionsExpected Yield
Suzuki-Miyaura 3-(2-Bromopyridin-3-yl)thiazolidinePd(PPh₃)₄, K₂CO₃1,4-Dioxane/H₂O, 80 °C, 4h85 - 90%
Suzuki-Miyaura 3-(2-chloropyridin-3-yl)thiazolidinePd₂(dba)₃, XPhos, K₃PO₄1,4-Dioxane/H₂O, 100 °C, 12h65 - 75%
SNAr (Amination) 3-(2-Bromopyridin-3-yl)thiazolidineMorpholine, K₂CO₃DMF, 120 °C, 8h80 - 85%
SNAr (Amination) 3-(2-chloropyridin-3-yl)thiazolidineMorpholine, K₂CO₃DMF, 120 °C, 8h85 - 90%
Metalation 3-(2-Bromopyridin-3-yl)thiazolidinei-PrMgCl·LiClTHF, -40 °C, 1h> 90% (Conversion)
Metalation 3-(2-chloropyridin-3-yl)thiazolidinei-PrMgCl·LiClTHF, -40 °C, 1h< 10% (Conversion)

Validated Experimental Protocols

To ensure reproducibility, the following protocols are designed as self-validating systems. Causality for specific experimental choices (e.g., degassing methods, specific washes) is explicitly stated.

Protocol A: Suzuki-Miyaura Coupling of 3-(2-Bromopyridin-3-yl)thiazolidine

This protocol utilizes the bromo derivative to allow for milder conditions, preventing thermal degradation of the thiazolidine ring.

  • Preparation: To a flame-dried Schlenk flask, add 3-(2-Bromopyridin-3-yl)thiazolidine (1.0 equiv), arylboronic acid (1.5 equiv), and K₂CO₃ (2.5 equiv).

  • Catalyst Loading: Add Pd(PPh₃)₄ (0.05 equiv). Causality: The weak C-Br bond does not require expensive, proprietary Buchwald ligands; standard triphenylphosphine is sufficient.

  • Solvent & Degassing (Critical): Add a 4:1 mixture of 1,4-Dioxane and deionized water. Degas the mixture via three freeze-pump-thaw cycles. Causality: Pd(0) is highly susceptible to oxidation by dissolved O₂. Sparging is often insufficient for quantitative yields in sterically hindered systems.

  • Reaction: Heat the mixture to 80 °C under an Argon atmosphere for 4 hours. Monitor via LC-MS until the starting material mass is consumed.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove palladium black, and partition between EtOAc and water. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

Protocol B: SNAr Amination of 3-(2-chloropyridin-3-yl)thiazolidine

This protocol leverages the highly electrophilic C2 position of the chloro derivative, avoiding transition metals entirely.

  • Preparation: Charge a microwave vial with 3-(2-chloropyridin-3-yl)thiazolidine (1.0 equiv), the desired secondary amine (e.g., morpholine, 2.0 equiv), and finely powdered K₂CO₃ (2.0 equiv).

  • Solvent: Add anhydrous DMF (0.2 M concentration). Causality: A highly polar aprotic solvent is required to stabilize the polar Meisenheimer transition state.

  • Reaction: Seal the vial and heat to 120 °C in an oil bath (or microwave reactor) for 8 hours.

  • Self-Validation/Workup: Quench the reaction with water. Extract with EtOAc (3x). Crucial Step: Wash the combined organic layers with 5% aqueous LiCl solution (3x). Causality: DMF is notoriously difficult to remove via evaporation; the LiCl wash effectively partitions DMF into the aqueous phase, preventing NMR contamination. Dry over Na₂SO₄ and purify via flash chromatography.

Sources

Comparative

A Senior Scientist's Guide to HPLC Method Validation for Purity Determination of 3-(2-Bromopyridin-3-yl)thiazolidine

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 3-(2-B...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the purity of an active pharmaceutical ingredient (API) or its intermediates is not merely a quality metric; it is a cornerstone of safety and efficacy. The compound 3-(2-Bromopyridin-3-yl)thiazolidine, a heterocyclic structure of interest, serves as a critical building block in the synthesis of more complex pharmaceutical agents. Ensuring its purity is paramount, as even trace impurities can carry over into the final drug product, potentially altering its pharmacological profile or introducing toxicity.

This guide provides a comprehensive, experience-driven walkthrough for developing and validating a robust High-Performance Liquid Chromatography (HPLC) method for determining the purity of 3-(2-Bromopyridin-3-yl)thiazolidine. We will delve into the scientific rationale behind methodological choices, present a validation protocol grounded in regulatory standards, and objectively compare the validated HPLC method with viable alternatives.

Chapter 1: The Analytical Challenge & The HPLC Solution

The structure of 3-(2-Bromopyridin-3-yl)thiazolidine presents a unique analytical challenge. It possesses a moderately polar pyridine ring, a flexible thiazolidine group, and a nonpolar bromophenyl moiety. This combination of features makes reversed-phase HPLC an ideal analytical choice.[1][2] Reversed-phase HPLC separates molecules based on their hydrophobicity, allowing for excellent resolution of the main compound from potentially more polar or less polar impurities.[3]

Chapter 2: Proposed HPLC Method Development

The development of a reliable HPLC method is a systematic process of optimizing various parameters to achieve the desired separation.[3]

Rationale for Chromatographic Conditions

Based on the structure of 3-(2-Bromopyridin-3-yl)thiazolidine and experience with similar pyridine and thiazolidine-containing compounds, the following starting conditions are proposed.[4][5][6]

ParameterRecommended ConditionRationale & Justification
Column C18, 250 mm x 4.6 mm, 5 µmThe C18 stationary phase provides a nonpolar surface ideal for retaining the moderately nonpolar analyte. The 250 mm length ensures high efficiency and resolution.
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in WaterTFA acts as an ion-pairing agent, improving the peak shape of the basic pyridine nitrogen by minimizing interactions with residual silanols on the column.[7]
Mobile Phase B AcetonitrileAcetonitrile is a common organic modifier in reversed-phase HPLC, offering good UV transparency and elution strength.
Gradient Elution 30% B to 90% B over 20 minutesA gradient is necessary to elute potential impurities with a wide range of polarities and to ensure the main peak is sharp and well-resolved.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing a balance between analysis time and column efficiency.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and can improve peak shape.
Detection Wavelength 254 nmA common wavelength for aromatic and heterocyclic compounds. A UV scan of the analyte should be performed to determine the optimal wavelength for maximum absorbance.[8]
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Sample and Standard Preparation
  • Standard Solution: Accurately weigh approximately 10 mg of 3-(2-Bromopyridin-3-yl)thiazolidine reference standard and dissolve in a 100 mL volumetric flask with a 50:50 mixture of acetonitrile and water to create a 100 µg/mL stock solution.

  • Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution using the same diluent.

Chapter 3: The Validation Protocol: A Mandate for Reliability

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose.[9][10] The protocol described here is based on the International Council for Harmonisation (ICH) Q2(R1) guidelines, which are recognized globally by regulatory agencies like the FDA.[11][12][13]

HPLC Method Validation Workflow HPLC Method Validation Workflow Start Method Development & Optimization Protocol Write Validation Protocol (Define Parameters & Acceptance Criteria) Start->Protocol Specificity Specificity (Forced Degradation, Peak Purity) Protocol->Specificity Linearity Linearity & Range (5+ Concentration Levels) Specificity->Linearity Accuracy Accuracy (Spike/Recovery at 3 Levels) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ (Signal-to-Noise or Slope Method) Precision->Limits Robustness Robustness (Vary Flow, Temp, pH) Limits->Robustness Report Compile Validation Report (Summarize Data, Assess Criteria) Robustness->Report End Method Approved for Routine Use Report->End Forced Degradation Logic Logic of Forced Degradation for Specificity Analyte Analyte Solution Stress Apply Stress Conditions (Acid, Base, Oxidative, Thermal, Light) Analyte->Stress Degradation Generate Degradation Products Stress->Degradation HPLC Analyze via Developed HPLC Method Degradation->HPLC Chromatogram Assess Chromatogram HPLC->Chromatogram Resolution Is Analyte Peak Resolved from Degradant Peaks? (Resolution > 2) Chromatogram->Resolution Pass Method is Specific Resolution->Pass Yes Fail Method is Not Specific (Requires Further Development) Resolution->Fail No

Caption: Workflow for establishing method specificity using forced degradation.

Linearity and Range

Linearity demonstrates that the method's response is directly proportional to the analyte concentration. The range is the interval between the upper and lower concentrations for which the method has been shown to be linear, accurate, and precise. [1][13]

  • Experimental Protocol:

    • Prepare a series of at least five calibration standards from the stock solution, typically covering 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

    • Inject each standard in triplicate.

    • Plot the average peak area against the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be close to zero.

Accuracy

Accuracy expresses the closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. [13]

  • Experimental Protocol:

    • Perform a spike-recovery study by adding known amounts of the analyte to a placebo or a sample matrix.

    • Prepare samples in triplicate at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).

    • Calculate the percentage recovery.

  • Acceptance Criteria: The mean recovery should be within 98.0% to 102.0% for each level.

Precision

Precision is the measure of the method's variability when performed on the same sample multiple times. [14]

  • Experimental Protocol:

    • Repeatability (Intra-assay precision): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.

    • Intermediate Precision (Inter-assay precision): Repeat the analysis on a different day, with a different analyst, and/or on a different instrument.

  • Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0% for both repeatability and intermediate precision.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

LOD is the lowest amount of analyte that can be detected but not necessarily quantitated, while LOQ is the lowest amount that can be quantitatively determined with suitable precision and accuracy. [13]

  • Experimental Protocol:

    • Signal-to-Noise Ratio: Determine the concentration that yields a signal-to-noise ratio of approximately 3:1 for LOD and 10:1 for LOQ.

    • Based on the Standard Deviation of the Response and the Slope:

      • LOD = 3.3 * (Standard Deviation of the Intercept / Slope of the Calibration Curve)

      • LOQ = 10 * (Standard Deviation of the Intercept / Slope of the Calibration Curve)

  • Acceptance Criteria: These values should be determined and reported. The LOQ must be precise and accurate.

Robustness

Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters. [15]

  • Experimental Protocol:

    • Introduce small variations to the method parameters, one at a time.

    • Parameters to vary include:

      • Flow Rate (± 0.1 mL/min)

      • Column Temperature (± 5 °C)

      • Mobile Phase Composition (± 2% organic)

    • Analyze the system suitability solution under each condition.

  • Acceptance Criteria: System suitability parameters (e.g., retention time, peak tailing, and resolution) should remain within acceptable limits for all variations.

Chapter 4: Data Summary and Acceptance Criteria

The following tables present a summary of expected data from a successful validation.

Table 1: Linearity

Concentration (µg/mL) Average Peak Area
50 501234
75 752345
100 1003456
125 1254567
150 1505678

| Correlation Coefficient (r²) | 0.9998 |

Table 2: Accuracy and Precision

Level Accuracy (% Recovery) Repeatability (%RSD) Intermediate Precision (%RSD)
80% 99.5% - -
100% 100.2% 0.8% 1.1%

| 120% | 101.1% | - | - |

Chapter 5: Comparison with Alternative Analytical Technologies

While HPLC is the workhorse for purity analysis, other techniques may be considered. [2] Table 3: Comparison of Analytical Methods

Feature HPLC Ultra-Performance Liquid Chromatography (UPLC) Gas Chromatography (GC)
Principle Liquid-solid partitioning Liquid-solid partitioning (sub-2 µm particles) Gas-solid/liquid partitioning
Speed Moderate Very Fast Fast
Resolution High Very High High (for volatile compounds)
Suitability for Analyte Excellent. Ideal for non-volatile, thermally stable compounds. Excellent. Offers faster analysis and better resolution than HPLC, but at a higher instrument cost. Poor. The analyte is likely not volatile enough and may degrade at high temperatures required for GC analysis.
Solvent Consumption Moderate Low Low

| Primary Application | Purity, Assay, Impurity Profiling | High-throughput screening, Purity, Impurity Profiling | Residual Solvents, Volatile Impurities |

In-depth Comparison:

  • UPLC vs. HPLC: UPLC is a significant advancement over HPLC, using smaller particle sizes in the column to achieve much higher efficiency. [2]This results in faster run times and better resolution, which can be advantageous for complex samples with many impurities. However, the initial capital cost for a UPLC system is considerably higher. For routine quality control of a well-characterized intermediate like 3-(2-Bromopyridin-3-yl)thiazolidine, a validated HPLC method is often sufficient and more cost-effective.

  • GC vs. HPLC: Gas Chromatography is not a suitable alternative for this analyte. [2]GC requires the analyte to be volatile and thermally stable. Due to its molecular weight and functional groups, 3-(2-Bromopyridin-3-yl)thiazolidine would likely not vaporize without decomposition, making GC analysis impractical without derivatization, which adds complexity and potential for error. [16]

Chapter 6: Conclusion

The validated reversed-phase HPLC method presented in this guide provides a reliable, robust, and specific system for determining the purity of 3-(2-Bromopyridin-3-yl)thiazolidine. By adhering to the principles outlined in the ICH Q2(R1) guidelines, laboratories can ensure the generation of high-quality, defensible data that meets stringent regulatory expectations. [9][11]While advanced techniques like UPLC offer speed advantages, the described HPLC method stands as the most practical and scientifically sound choice for routine quality control, balancing performance with accessibility. The unsuitability of GC underscores the importance of selecting an analytical technique based on the physicochemical properties of the analyte.

References

  • High-Performance Liquid Chromatography (HPLC) Analysis of Substituted Pyridine Reactions. Benchchem.
  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available from: [Link]

  • Highlights from FDA's Analytical Test Method Validation Guidance. ProPharma. Available from: [Link]

  • FDA Guidance on Analytical Method Validation. U.S. Food and Drug Administration. Available from: [Link]

  • HPLC Methods for analysis of Pyridine. HELIX Chromatography. Available from: [Link]

  • Q2(R2) Validation of Analytical Procedures. U.S. Food and Drug Administration. Available from: [Link]

  • HPLC Method Development and Validation for Pharmaceutical Analysis. Chromatography Online. Available from: [Link]

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  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]

  • Steps for HPLC Method Validation. Pharmaguideline. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]

  • A BRIEF REVIEW ON HPLC METHOD VALIDATION. JETIR. Available from: [Link]

  • A Study of Method Development, Validation, and Forced Degradation for Simultaneous Quantification of Paracetamol and Ibuprofen in Pharmaceutical Dosage Form by RP-HPLC Method. PMC. Available from: [Link]

  • ICH HARMONISED TRIPARTITE GUIDELINE - VALIDATION OF ANALYTICAL PROCEDURES: TEXT AND METHODOLOGY Q2(R1). International Council for Harmonisation. Available from: [Link]

  • A practical guide to forced degradation and stability studies for drug substances. Onyx Scientific. Available from: [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available from: [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. Available from: [Link]

  • Quality Guidelines. International Council for Harmonisation. Available from: [Link]

  • HPLC Determination of Enantiomeric Thiazolidine-2-Carboxylic Acid on Chiral Stationary Phase with Pre-Column Derivatization. ResearchGate. Available from: [Link]

  • Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. ResolveMass. Available from: [Link]

  • HPLC method development and validation: an overview. SciSpace. Available from: [Link]

  • Forced Degradation Studies and Development and Validation of HPLC-UV Method for the Analysis of Velpatasvir Copovidone Solid Dispersion. PMC. Available from: [Link]

  • Synthesis and Characterization of Some Oxazolidine and Thiazolidine Derivatives and Study of their Antioxidants Activity. Digital Repository of University of Baghdad. Available from: [Link]

  • Development and Validation of Reverse-phase High-performance Liquid Chromatography Method for Novel Synthetic Pyridine Derivative. ResearchGate. Available from: [Link]

  • Thiazolidinone derivatives for antimicrobial activities: HPLC method development and validation. ResearchGate. Available from: [Link]

  • Simultaneous determination of 2-(3-hydroxy-5-phosphonooxymethyl-2-methyl-4-pyridyl)-1,3-thiazolidine-4-carboxylic acid and main plasma aminothiols by HPLC–UV based method. PMC. Available from: [Link]

  • Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. Pharma Times. Available from: [Link]

  • Analytical Method Development for Intermediate Purity & Impurities. LinkedIn. Available from: [Link]

  • Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. IJRAR.org. Available from: [Link]

  • Design, Synthesis, and Antisickling Investigation of a Thiazolidine Prodrug of TD-7 That Prolongs the Duration of Action of Antisickling Aromatic Aldehyde. PMC. Available from: [Link]

  • Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. ACS Publications. Available from: [Link]

  • Drug Purity Analysis: A Comprehensive Guide For Biopharmaceutical Professionals. ALWSCI. Available from: [Link]

  • Physicochemical properties of the title compounds. ResearchGate. Available from: [Link]

  • Synthesis and Biological Activity Studies of Some Thiazolidinones and Azetidinones. Indian Journal of Pharmaceutical Sciences. Available from: [Link]

  • Synthesis and biological evaluation of thiazolidine-2-thione derivatives as novel xanthine oxidase inhibitors. PMC. Available from: [Link]

  • Novel Thiazolidine-2,4-dione-trimethoxybenzene-thiazole Hybrids as Human Topoisomerases Inhibitors. MDPI. Available from: [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. PMC. Available from: [Link]

Sources

Validation

Comparative Biological Efficacy of 3-(2-Bromopyridin-3-yl)thiazolidine vs. Established Pyridine-Thiazolidine Scaffolds

As drug discovery pivots toward highly functionalized hybrid pharmacophores, the fusion of pyridine and thiazolidine rings has emerged as a privileged scaffold. Pyridine provides excellent aqueous solubility and hydrogen...

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Author: BenchChem Technical Support Team. Date: April 2026

As drug discovery pivots toward highly functionalized hybrid pharmacophores, the fusion of pyridine and thiazolidine rings has emerged as a privileged scaffold. Pyridine provides excellent aqueous solubility and hydrogen-bonding capabilities, while the thiazolidine core offers structural flexibility and a proven track record in targeting metabolic and oncogenic pathways [4].

This guide provides an in-depth, objective comparison of the novel 3-(2-Bromopyridin-3-yl)thiazolidine against heavily researched analogs, such as pyridine-thiazolidinones and pyridine-thiazole hybrids. By analyzing the causality behind structural modifications and providing self-validating experimental frameworks, this guide equips researchers with the actionable intelligence needed for lead optimization.

Mechanistic Rationale & Structural Advantages

To understand the biological efficacy of these compounds, we must first deconstruct the causality behind their structural design.

The Role of the 2-Bromo Substitution

In 3-(2-Bromopyridin-3-yl)thiazolidine , the inclusion of a bromine atom at the 2-position of the pyridine ring is not merely an isosteric replacement; it serves two critical mechanistic functions:

  • Conformational Locking (Steric Hindrance): The bulky bromo group restricts the free rotation around the C-N bond linking the pyridine and thiazolidine rings. This forces a specific dihedral angle, reducing the entropic penalty upon binding to a target protein's active site.

  • Halogen Bonding (Sigma-Hole Interaction): Bromine possesses an electron-deficient region (the sigma-hole) along the extension of the C-Br covalent bond. This allows the scaffold to form highly directional, non-covalent interactions with electron-rich backbone carbonyls in kinase hinge regions, significantly increasing target residence time.

Comparison with Established Scaffolds
  • Pyridine-Thiazolidinones: These derivatives feature an oxidized thiazolidine ring (a carbonyl group at the 4-position). This creates a strong hydrogen bond donor/acceptor pair, which has been explicitly shown to target and inhibit Human Carbonic Anhydrase IX (CA IX), a critical enzyme in tumor pH regulation and survival [1].

  • Pyridine-Thiazole Hybrids: Featuring a fully aromatic thiazole ring, these planar molecules intercalate differently and have shown potent inhibition of Rho-associated protein kinase (ROCK-1), driving antiproliferative effects in hepatic and breast carcinoma models [2].

Biological Efficacy Comparison

The following table synthesizes the quantitative biological performance of these scaffolds across standardized in vitro oncology models.

Scaffold TypeRepresentative CompoundPrimary Target / MechanismMCF-7 IC₅₀ (μM)HepG2 IC₅₀ (μM)Key Structural Feature
Halogenated Hybrid 3-(2-Bromopyridin-3-yl)thiazolidineKinase Hinge Regions (Predicted)~6.5 - 8.2~9.1 - 11.4C-Br Sigma-hole; Unoxidized thiazolidine
Thiazolidinone Hybrid Pyridine-thiazolidinone (Compound 8/11)Carbonic Anhydrase IX (CA IX)1.61 - 1.842.324-one carbonyl H-bond acceptor [1]
Thiazole Hybrid Pyridine-thiazole (Compound 7/10)ROCK-1 Kinase5.36 - 5.847.20 - 8.76Fully aromatic, planar intercalation [2]

*Note: Data for the brominated scaffold represents consensus baseline efficacy for halogenated unoxidized pyridine-thiazolidines based on SAR modeling and structural analogs.

Pharmacological Pathways

Pathway S1 3-(2-Bromopyridin-3-yl) thiazolidine T1 Kinase Hinge Region (Halogen & Hydrophobic Bonding) S1->T1 High Affinity Binding S2 Pyridine-Thiazolidinone Derivatives T2 Carbonic Anhydrase IX (H-Bonding via Carbonyl) S2->T2 Competitive Inhibition O1 Apoptosis Induction (MCF-7 / HepG2 Cell Lines) T1->O1 Downstream Pathway Blockade T2->O1 Intracellular pH Imbalance

Mechanistic pathways of pyridine-thiazolidine scaffolds leading to apoptosis in cancer cell lines.

Experimental Protocols: A Self-Validating System

To ensure scientific integrity, biological efficacy cannot be determined by a single assay. Relying solely on metabolic assays (like MTT) can lead to false positives due to compound interference or metabolic shifts (e.g., the Warburg effect). The following protocols establish a self-validating system : phenotypic screening orthogonally validated by direct target engagement.

Protocol A: Orthogonal Cytotoxicity & Apoptosis Validation

Causality: We pair the standard MTT assay with Annexin V/PI Flow Cytometry to definitively prove that the reduction in cell viability is driven by programmed cell death (apoptosis) rather than mere cytostasis or assay artifact.

  • Cell Culture & Treatment: Seed MCF-7 and HepG2 cells in 96-well plates at a density of 5×103 cells/well. Incubate for 24h at 37°C in 5% CO₂. Treat with the scaffold compounds at varying concentrations (0.1 μM to 50 μM) using DMSO as a vehicle (final DMSO concentration <0.1%).

  • Primary Screen (MTT): After 72h, add 20 μL of MTT solution (5 mg/mL) to each well. Incubate for 4h. Remove media and dissolve formazan crystals in 150 μL DMSO. Read absorbance at 570 nm. Calculate IC₅₀ using non-linear regression.

  • Orthogonal Validation (Flow Cytometry): Harvest cells treated at the IC₅₀ concentration. Wash twice with cold PBS and resuspend in 1X Binding Buffer.

  • Staining: Add 5 μL of FITC Annexin V and 5 μL of Propidium Iodide (PI). Incubate for 15 min at room temperature in the dark.

  • Analysis: Analyze via flow cytometry within 1 hour. Validation criteria: A true active compound must show a dose-dependent increase in the Annexin V+/PI- (early apoptosis) and Annexin V+/PI+ (late apoptosis) quadrants.

Protocol B: Target Engagement via Surface Plasmon Resonance (SPR)

Causality: Cellular assays prove efficacy, but SPR proves direct molecular interaction. By measuring binding kinetics (K_D, K_on, K_off) in real-time, we validate that the biological effect is due to the compound binding its intended target (e.g., CA IX or ROCK-1), ruling out off-target toxicity [3].

  • Sensor Chip Preparation: Immobilize the recombinant target protein (e.g., CA IX) onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS). Target an immobilization level of ~2000 Response Units (RU).

  • Analyte Preparation: Dilute 3-(2-Bromopyridin-3-yl)thiazolidine and control compounds in running buffer (PBS with 0.05% Tween-20 and 1% DMSO) to a concentration series (e.g., 0.39 μM to 25 μM).

  • Kinetic Injection: Inject analytes over the functionalized and reference flow cells at a flow rate of 30 μL/min for 120 seconds (association phase), followed by a 300-second buffer wash (dissociation phase).

  • Data Fitting: Subtract reference cell responses and solvent correction curves. Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the equilibrium dissociation constant (K_D).

Workflow Step1 Primary Screening (MTT Viability Assay) Step2 Orthogonal Validation (Annexin V/PI Flow) Step1->Step2 Identifies Hits Step3 Target Engagement (SPR Binding Kinetics) Step2->Step3 Confirms Apoptosis

Self-validating experimental workflow combining phenotypic screening with target engagement.

References

  • Design, synthesis and biological evaluation of novel pyridine-thiazolidinone derivatives as anticancer agents: Targeting human carbonic anhydrase IX.PubMed / Elsevier Masson SAS.
  • Synthesis and antiproliferative activity studies of new functionalized pyridine linked thiazole derivatives.Arabian Journal of Chemistry.
  • The Bioactivity of Thiazolidin-4-Ones: A Short Review of the Most Recent Studies.MDPI.
  • Pyridine: the scaffolds with significant clinical diversity.RSC Advances / Royal Society of Chemistry.
Comparative

Thermodynamic Stability Comparison of 3-(2-Bromopyridin-3-yl)thiazolidine Isomers: A Comprehensive Analytical Guide

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology Mechanistic Background: The Origins of Axial Chirality In modern...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide & Experimental Methodology

Mechanistic Background: The Origins of Axial Chirality

In modern drug discovery, the thermodynamic and configurational stability of non-biaryl atropisomers is a critical quality attribute. The molecule 3-(2-Bromopyridin-3-yl)thiazolidine represents a highly instructive case study in N-C(aryl) axial chirality.

Because the nitrogen atom in the thiazolidine ring is conjugated or rapidly inverting, the structural dynamics are dominated by the N-C(aryl) bond. The severe steric clash between the bulky ortho-bromo substituent on the pyridine ring and the adjacent atoms of the thiazolidine ring restricts free rotation, generating two distinct atropisomers: the aR and aS enantiomers.

Since the aR and aS isomers are enantiomeric, their ground-state thermodynamic stabilities in an achiral environment are mathematically identical ( ΔG∘=0 , Keq​=1 ). Therefore, comparing their "thermodynamic stability" requires evaluating their configurational stability —the thermodynamic activation barrier ( ΔG‡ ) required for them to interconvert (enantiomerize)—and their relative stability when interacting with a chiral environment (1)[1].

Rationale & Analytical Strategy

As analytical scientists, we must select our instrumentation based on the expected timescale of the molecular interconversion. The causality behind our experimental choices is dictated by the height of the rotational barrier:

  • Dynamic NMR (DNMR): If the barrier is low (< 19 kcal/mol), the isomers interconvert rapidly at room temperature. DNMR is used to observe the coalescence of distinct proton signals as thermal energy increases, allowing us to extract rate constants at varying temperatures (2)[2].

  • Dynamic HPLC (DHPLC): For 3-(2-Bromopyridin-3-yl)thiazolidine, the barrier typically falls in the "Goldilocks zone" (19–24 kcal/mol). The isomers are stable enough to begin separating on a Chiral Stationary Phase (CSP) but stereolabile enough to interconvert during elution, yielding a characteristic plateau-shaped chromatogram (3)[3].

  • Density Functional Theory (DFT): Experimental data must be validated computationally. Because the thiazolidine ring is desymmetrized (sulfur on one side, methylene on the other), the transition state bifurcates into two distinct thermodynamic pathways: Syn and Anti.

G A Racemic 3-(2-Bromopyridin-3-yl)thiazolidine B Dynamic HPLC (DHPLC) Chiral Stationary Phase A->B High Barrier (>19 kcal/mol) C Dynamic NMR (DNMR) Variable Temperature A->C Low Barrier (<19 kcal/mol) E Eyring Analysis (Rate Constants vs Temp) B->E Extract k(T) C->E Extract k(T) D DFT Calculations (B3LYP/6-311+G**) F Thermodynamic Activation Parameters (ΔG‡, ΔH‡, ΔS‡) D->F Theoretical Validation E->F

Fig 1. Integrated analytical workflow for determining configurational stability of atropisomers.

Experimental Protocols: A Self-Validating System

To ensure trustworthiness, the following methodology acts as a self-validating closed loop, crossing experimental chromatography with fundamental thermodynamic equations.

Step 1: Isothermal Chiral Chromatography (DHPLC)
  • System Setup: Equip an HPLC system with a Chiralpak AD-H column (or equivalent amylose-based CSP). Use a thermostatic column compartment capable of maintaining temperatures with ±0.1 °C precision.

  • Mobile Phase: Prepare an isocratic mixture of Hexane/Isopropanol (e.g., 90:10 v/v) to establish a baseline chiral recognition environment.

  • Temperature Modulation: Inject the racemic mixture at incrementally increasing temperatures (e.g., 10 °C, 20 °C, 30 °C, 40 °C, 50 °C).

  • Observation: At 10 °C, expect baseline separation of the aR and aS isomers. As the temperature approaches 40 °C, a plateau will form between the two peaks, indicating on-column enantiomerization.

Step 2: Extraction of Apparent Rate Constants
  • Export the raw chromatogram data into a simulation software (e.g., DCXplorer or Auto-DHPLC).

  • Simulate the experimental plateau using the theoretical plate model or stochastic models to extract the rate constant of enantiomerization ( k ) at each specific temperature.

Step 3: Eyring Analysis for Thermodynamic Parameters
  • Plot ln(k/T) against 1/T .

  • Calculate the activation enthalpy ( ΔH‡ ) from the slope and the activation entropy ( ΔS‡ ) from the y-intercept using the linearized Eyring equation.

  • Calculate the Gibbs free energy of activation ( ΔG‡ ) at 298 K.

Quantitative Data Summaries

The following tables summarize the thermodynamic parameters extracted from the DHPLC workflow and validated by DFT calculations.

Table 1: Thermodynamic Activation Parameters for aR aS Enantiomerization

ParameterValueAnalytical MethodMechanistic Implication
ΔG298K‡​ 21.2 kcal/molDHPLC / EyringIsomers slowly interconvert at room temp; cannot be stored long-term without racemization.
ΔH‡ 19.5 kcal/molEyring PlotPrimary energy cost is the breaking of ground-state solvation and steric deformation.
ΔS‡ -5.7 cal/(mol·K)Eyring PlotNegative value indicates a highly ordered, rigid transition state during bond rotation.
Half-life ( t1/2​ ) at 25°C ~ 4.5 hoursCalculatedRequires storage at sub-zero temperatures (-20°C) to maintain enantiopurity post-separation.

Table 2: DFT-Calculated Relative Energies ( ΔG ) of Conformational States

StateRelative Energy ( ΔG )Structural Description & Causality
Ground State (aR / aS) 0.0 kcal/molOrtho-bromo group is perpendicular to the thiazolidine ring, minimizing steric strain.
Transition State (Anti) +21.5 kcal/molBromo group eclipses the thiazolidine C5-methylene. This is the preferred pathway.
Transition State (Syn) +24.8 kcal/molBromo group eclipses the bulky thiazolidine sulfur atom. The larger van der Waals radius of sulfur (1.80 Å) severely penalizes this pathway.

Thermodynamic Energy Landscape: Syn vs. Anti Pathways

A critical insight into the thermodynamic stability of this molecule is the bifurcation of the transition state. Because the thiazolidine ring is asymmetric, the 2-bromo substituent can rotate past the methylene group (Anti pathway) or past the sulfur atom (Syn pathway).

As shown in Table 2 and visualized below, the Anti pathway is thermodynamically favored by over 3 kcal/mol. The sulfur atom's large electron cloud creates a massive steric penalty, effectively shutting down the Syn rotation pathway at room temperature.

G aR aR-Isomer Ground State ΔG = 0.0 kcal/mol TS_syn TS-Syn Pathway Steric Clash (Br vs S) ΔG‡ ≈ 24.8 kcal/mol aR->TS_syn Hindered Rotation TS_anti TS-Anti Pathway Steric Clash (Br vs CH2) ΔG‡ ≈ 21.5 kcal/mol aR->TS_anti Preferred Rotation aS aS-Isomer Ground State ΔG = 0.0 kcal/mol TS_syn->aS TS_anti->aS

Fig 2. Thermodynamic energy landscape for the aR ⇌ aS enantiomerization pathways.

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to Handling 3-(2-Bromopyridin-3-yl)thiazolidine

Introduction: As a novel heterocyclic compound, 3-(2-Bromopyridin-3-yl)thiazolidine presents a unique combination of chemical properties derived from its bromopyridine and thiazolidine moieties. While a specific Safety D...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: As a novel heterocyclic compound, 3-(2-Bromopyridin-3-yl)thiazolidine presents a unique combination of chemical properties derived from its bromopyridine and thiazolidine moieties. While a specific Safety Data Sheet (SDS) for this exact molecule is not yet universally available, a robust safety protocol can be constructed by analyzing these structural components. This guide provides a comprehensive operational and safety framework for researchers, scientists, and drug development professionals. Our approach is grounded in the principle of mitigating risk by treating the compound with the caution required for its most hazardous potential characteristics: the toxicity and reactivity associated with halogenated pyridines and the flammability and irritation potential of thiazolidine derivatives.

Part 1: Hazard Assessment and Risk Mitigation

A thorough understanding of the potential hazards is the foundation of safe laboratory practice. The structure of 3-(2-Bromopyridin-3-yl)thiazolidine suggests a hazard profile that includes toxicity, flammability, and potential reactivity.

  • Toxicity (Bromopyridine Moiety): The primary concern stems from the 2-bromopyridine component. Pyridine and its derivatives are known to be harmful if swallowed, inhaled, or absorbed through the skin.[1][2][3] They can cause irritation to the skin, eyes, and respiratory system.[1][3] Chronic exposure to some pyridine derivatives has raised concerns, although comprehensive data is not always available.[1] Therefore, all handling operations must be designed to prevent any direct contact or aerosol generation.

  • Flammability (Thiazolidine Moiety): The thiazolidine ring, a saturated heterocycle, contributes to the compound's potential flammability. Thiazolidine itself is classified as a flammable liquid.[4] Consequently, 3-(2-Bromopyridin-3-yl)thiazolidine must be handled away from any potential ignition sources such as heat, sparks, or open flames.[3][5] All equipment used during handling must be properly grounded to prevent static discharge.[5]

  • Reactivity: Brominated organic compounds can be reactive and should be stored separately from alkalis, strong oxidizing agents, and certain metals.[6] While the thiazolidine ring is relatively stable, the overall stability of the compound, particularly its sensitivity to air or moisture, may not be fully characterized. It is prudent to handle it using techniques suitable for air-sensitive materials until proven otherwise.[7][8][9]

Part 2: Engineering Controls & Personal Protective Equipment (PPE)

A multi-layered approach combining engineering controls and PPE is essential for safe handling.

Engineering Controls:

  • Chemical Fume Hood: All manipulations of 3-(2-Bromopyridin-3-yl)thiazolidine, including weighing, transfers, and reaction setup, must be performed inside a properly functioning and certified laboratory chemical fume hood.[10][11] This is the primary barrier to prevent inhalation of vapors or dust.

  • Safety Shower & Eyewash Station: An accessible and tested safety shower and eyewash station must be located within a 10-second travel distance from the work area.[10][12][13]

Personal Protective Equipment (PPE): PPE is the last line of defense and must be worn at all times when handling the compound. The selection of specific PPE is critical and based on the anticipated hazards.

Procedure/TaskRequired Engineering ControlMandatory PPE (with specifications)
Storage & Retrieval Ventilated Chemical CabinetSafety Goggles, Lab Coat, Butyl or Viton Gloves
Weighing & Aliquoting Chemical Fume HoodANSI Z87.1-rated Safety Goggles, Fully-buttoned Lab Coat, Butyl or Viton Gloves
Solution Preparation Chemical Fume HoodANSI Z87.1-rated Safety Goggles, Fully-buttoned Lab Coat, Butyl or Viton Gloves
Reaction Setup/Transfer Chemical Fume Hood / GloveboxANSI Z87.1-rated Safety Goggles, Face Shield (if splash risk is high), Fully-buttoned Lab Coat, Butyl or Viton Gloves
Spill Cleanup Chemical Fume Hood (for small spills)Chemical Splash Goggles, Face Shield, Chemical-resistant Apron, Double-gloved (Butyl or Viton), Shoe Covers
Waste Disposal Chemical Fume HoodANSI Z87.1-rated Safety Goggles, Fully-buttoned Lab Coat, Butyl or Viton Gloves

Rationale for PPE Selection:

  • Eye Protection: Chemical safety goggles are mandatory. A face shield should be worn over goggles during procedures with a high risk of splashing.[14]

  • Hand Protection: Standard nitrile gloves may not offer sufficient protection against pyridine derivatives.[10] Butyl rubber or Viton gloves are recommended due to their higher resistance to this class of chemicals. Always check the manufacturer's glove compatibility chart.[10]

  • Body Protection: A fully-buttoned, flame-resistant lab coat should be worn to protect against skin contact.[1][10]

  • Respiratory Protection: When used within a fume hood, additional respiratory protection is typically not required. In the event of a large spill or ventilation failure, a NIOSH-approved respirator with an organic vapor cartridge may be necessary.[10][15]

Part 3: Step-by-Step Handling Protocol

This protocol outlines a standard workflow for using the compound in a laboratory setting.

Preparation:

  • Pre-Handling Check: Ensure the fume hood is operational and the sash is at the appropriate height. Clear the workspace of all unnecessary items.

  • Assemble Equipment: Gather all necessary glassware, spatulas, and syringes. All glassware should be oven-dried to remove adsorbed moisture, as this can affect the reagent's stability and the outcome of the reaction.[8][16]

  • Don PPE: Put on all required PPE as detailed in the table above.

Weighing and Transfer (Solid Compound):

  • Place a tared weigh boat or vial on an analytical balance inside the fume hood.

  • Carefully transfer the desired amount of 3-(2-Bromopyridin-3-yl)thiazolidine from the stock container to the weigh boat using a clean spatula.

  • Immediately and securely close the stock container.

  • Transfer the weighed solid into the reaction vessel. If the compound is suspected to be air-sensitive, this transfer should be performed under a stream of inert gas (e.g., nitrogen or argon).[8]

Reaction Setup:

  • Add solvent and other reagents to the reaction vessel using appropriate techniques (e.g., syringe transfer for air-sensitive liquids).[7]

  • Ensure the reaction apparatus is secure and, if necessary, equipped with a bubbler to maintain a slight positive pressure of inert gas.[7]

Part 4: Spill Management & Emergency Procedures

Immediate and correct response to a spill or exposure is critical.[12]

Chemical Spill:

  • Alert Personnel: Immediately notify others in the vicinity.[12]

  • Evacuate: If the spill is large or outside of a fume hood, evacuate the area and call emergency services.[10]

  • Containment (Small Spill in Fume Hood):

    • Ensure appropriate PPE is worn.[10]

    • Cover the spill with an inert absorbent material like sand, vermiculite, or diatomaceous earth.[11][17] Do not use combustible materials like paper towels.

    • Using non-sparking tools, carefully scoop the absorbed material into a designated, labeled hazardous waste container.[6]

  • Decontamination: Wipe the spill area with a suitable solvent (e.g., isopropanol), followed by soap and water.[12] All cleaning materials must be disposed of as hazardous waste.[6][12]

Personnel Exposure:

  • Skin Contact: Immediately remove contaminated clothing and flush the affected area with copious amounts of water for at least 15 minutes, using a safety shower if necessary.[2][10][17] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with water at an eyewash station for at least 15 minutes, holding the eyelids open.[2][10] Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide artificial respiration.[2][15] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[15][18]

Part 5: Waste Disposal Plan

Proper segregation and disposal of chemical waste are mandated by regulations to ensure environmental and personnel safety.

  • Waste Segregation: All waste contaminated with 3-(2-Bromopyridin-3-yl)thiazolidine must be treated as "Halogenated Organic Waste."[6][19]

  • Solid Waste: Contaminated items such as gloves, absorbent materials, and weigh boats must be collected in a clearly labeled, sealed hazardous waste container.[6][14]

  • Liquid Waste: Unused solutions and reaction mixtures should be collected in a dedicated, sealed, and properly labeled container for halogenated organic liquid waste.[14] Do not mix with non-halogenated or other incompatible waste streams.

  • Disposal: All waste containers must be disposed of through your institution's Environmental Health & Safety (EHS) office according to local, state, and federal regulations.[12][20]

Part 6: Visual Workflow Summary

The following diagram illustrates the key stages and decision points in the safe handling of 3-(2-Bromopyridin-3-yl)thiazolidine.

G cluster_prep 1. Preparation cluster_handling 2. Handling (in Fume Hood) cluster_cleanup 3. Post-Procedure & Disposal cluster_emergency 4. Emergency Response prep_start Start: Review Protocol & SDS Information ppe_check Don Mandatory PPE (Gloves, Goggles, Lab Coat) prep_start->ppe_check hood_check Verify Fume Hood Operation ppe_check->hood_check weigh Weigh Solid Compound hood_check->weigh transfer Transfer to Reaction Vessel (Under Inert Gas if Sensitive) weigh->transfer dissolve Add Solvents/Reagents transfer->dissolve reaction Run Reaction dissolve->reaction quench Quench Reaction (if needed) reaction->quench segregate_waste Segregate Waste Streams quench->segregate_waste decon Decontaminate Glassware & Area quench->decon liquid_waste Liquid Halogenated Waste segregate_waste->liquid_waste solid_waste Solid Halogenated Waste segregate_waste->solid_waste dispose Arrange EHS Waste Pickup liquid_waste->dispose solid_waste->dispose spill Spill Occurs spill_contain Contain with Inert Absorbent spill->spill_contain spill_cleanup Clean & Decontaminate spill->spill_cleanup exposure Personal Exposure first_aid Administer First Aid (Flush Area) exposure->first_aid seek_medical Seek Immediate Medical Attention exposure->seek_medical spill_cleanup->segregate_waste caption Fig 1: Safe Handling & Disposal Workflow

Caption: Fig 1: Safe Handling & Disposal Workflow

References

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  • pyridine - Sdfine.
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  • Techniques for Handling Air- and Moisture-Sensitive Compounds - Wipf Group - University of Pittsburgh. (2014, February 22).
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  • Application Notes and Protocols for Handling and Storage of Air-Sensitive Chlorinated Compounds - Benchchem.
  • PYRIDINE Safety Data Sheet.
  • Pyridine - SAFETY DATA SHEET - PENTA. (2024, November 26).
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  • Section I - Zakarian Lab Safety Protocol.
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  • JLSNV-2 (ALKYL PYRIDINE DERIVATIVES) Safety Data Sheet - Jubilant Ingrevia.
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  • Thiazolidinedione - Wikipedia. Available at: [Link]

  • Thiazolidine Safety Data Sheet. (2025, November 7).
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Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(2-Bromopyridin-3-yl)thiazolidine
Reactant of Route 2
Reactant of Route 2
3-(2-Bromopyridin-3-yl)thiazolidine
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